molecular formula C13H16N2O2 B7481541 N-(2-oxoazepan-3-yl)benzamide

N-(2-oxoazepan-3-yl)benzamide

Cat. No.: B7481541
M. Wt: 232.28 g/mol
InChI Key: NQLUCFFZHYMBHT-UHFFFAOYSA-N
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Description

N-(2-oxoazepan-3-yl)benzamide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-oxoazepan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-3,6-7,11H,4-5,8-9H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLUCFFZHYMBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

N-(2-oxoazepan-3-yl)benzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-oxoazepan-3-yl)benzamide: Structure, Properties, and Synthetic Pathways

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry due to its core structure being present in biologically active compounds. While detailed public data on this specific molecule is limited, this document extrapolates its chemical and physical properties from its constituent parts and closely related analogues. We will delve into its structural features, predicted properties, a robust synthetic protocol, and its potential applications in drug discovery, particularly informed by research into related neurokinin receptor antagonists.

Chemical Structure and Inferred Physicochemical Properties

This compound is a derivative of ε-caprolactam, a seven-membered lactam. It features a benzamide functional group attached to the 3-position of the azepan-2-one ring. The presence of both amide functionalities, one cyclic (the lactam) and one acyclic, dictates its chemical behavior, including its hydrogen bonding capabilities and potential for stereoisomerism at the C3 position.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueJustification / Source
Molecular Formula C₁₃H₁₆N₂O₂Based on chemical structure
Molecular Weight 232.28 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for benzamide derivatives[1]
Melting Point > 150 °CExpected to be a crystalline solid with a relatively high melting point due to hydrogen bonding capabilities.
Boiling Point > 400 °CHigh boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in DMSO, DMF, and alcohols; sparingly soluble in water.The presence of polar amide groups suggests solubility in polar aprotic and protic solvents.
Hydrogen Bond Donors 2The N-H protons of the two amide groups.
Hydrogen Bond Acceptors 2The carbonyl oxygens of the two amide groups.
LogP (octanol/water) ~1.5 - 2.5Estimated based on the presence of a benzene ring and two polar amide groups.

Synthesis and Purification

The most direct and logical synthesis of this compound involves the acylation of 3-aminoazepan-2-one with a benzoylating agent. 3-aminoazepan-2-one is the key starting material, which can be prepared from L-lysine.[2] The following is a detailed protocol for the final benzoylation step.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product 3-aminoazepan-2-one 3-aminoazepan-2-one Dissolve 3-aminoazepan-2-one in DCM with Triethylamine Dissolve 3-aminoazepan-2-one in DCM with Triethylamine 3-aminoazepan-2-one->Dissolve 3-aminoazepan-2-one in DCM with Triethylamine Benzoyl Chloride Benzoyl Chloride Add Benzoyl Chloride dropwise at 0°C Add Benzoyl Chloride dropwise at 0°C Benzoyl Chloride->Add Benzoyl Chloride dropwise at 0°C Dissolve 3-aminoazepan-2-one in DCM with Triethylamine->Add Benzoyl Chloride dropwise at 0°C Stir at room temperature for 12 hours Stir at room temperature for 12 hours Add Benzoyl Chloride dropwise at 0°C->Stir at room temperature for 12 hours Wash with 1M HCl Wash with 1M HCl Stir at room temperature for 12 hours->Wash with 1M HCl Wash with saturated NaHCO₃ Wash with saturated NaHCO₃ Wash with 1M HCl->Wash with saturated NaHCO₃ Dry with Na₂SO₄ and concentrate Dry with Na₂SO₄ and concentrate Wash with saturated NaHCO₃->Dry with Na₂SO₄ and concentrate Purify by column chromatography Purify by column chromatography Dry with Na₂SO₄ and concentrate->Purify by column chromatography This compound This compound Purify by column chromatography->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 3-aminoazepan-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C is added triethylamine (1.5 eq).

  • Addition of Reagent: Benzoyl chloride (1.1 eq) is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is diluted with DCM and washed successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques. The expected key signals are outlined below.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Signals
¹H NMR (400 MHz, CDCl₃)δ 7.8-7.4 (m, 5H, Ar-H), 7.0-6.8 (br s, 1H, lactam N-H), 6.5-6.3 (d, 1H, amide N-H), 4.5-4.3 (m, 1H, C3-H), 3.4-3.2 (m, 2H, C7-H₂), 2.2-1.6 (m, 6H, C4-H₂, C5-H₂, C6-H₂).
¹³C NMR (100 MHz, CDCl₃)δ ~175 (lactam C=O), ~167 (amide C=O), ~134-127 (Ar-C), ~55 (C3), ~43 (C7), ~37, ~29, ~23 (C4, C5, C6).
IR (ATR, cm⁻¹)~3300 (N-H stretching), ~1680 (lactam C=O stretching), ~1650 (amide C=O stretching), ~1540 (N-H bending), ~700-800 (aromatic C-H bending).
Mass Spectrometry (ESI+)m/z 233.13 [M+H]⁺, 255.11 [M+Na]⁺.

Biological Activity and Potential Applications

While this compound itself has not been extensively studied, its core structure is a key component of potent biologically active molecules.

A notable example is the neurokinin (NK) receptor antagonist, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333).[3] This compound is a dual antagonist of NK₁ and NK₂ receptors, which are involved in pain, inflammation, and mood disorders.[3] The "(2-oxoazepan-3-yl)" moiety in DNK333 serves as a crucial scaffold for orienting the other pharmacophoric groups.[3]

This suggests that this compound could serve as a valuable starting material or fragment for the development of novel therapeutics targeting G-protein coupled receptors.

Furthermore, the broader class of benzamide derivatives is known to exhibit a wide range of biological activities, including:

  • Antitumor agents: Many N-substituted benzamides have been investigated for their anti-proliferative activity against various cancer cell lines.[1]

  • Kinase inhibitors: Benzamide derivatives have been designed as potent inhibitors of kinases such as RET kinase, which are implicated in certain types of cancer.[4]

  • Antibacterial agents: Novel benzamide-containing compounds have shown promising activity against drug-resistant bacteria.[5]

The synthesis of a library of derivatives based on the this compound scaffold could therefore lead to the discovery of new compounds with therapeutic potential in oncology, infectious diseases, and neurology.

Conclusion

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-aminoazepan-2-one. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubMed. (2002). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. PubMed. Retrieved February 5, 2026, from [Link]

  • PubMed. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. PubMed. Retrieved February 5, 2026, from [Link]

  • MDPI. (2021). N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. MDPI. Retrieved February 5, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of α-amino-ε-caprolactam (ACL), a versatile chemical intermediate, with a particular focus on the synthesis and potential applications of its N-benzoyl derivative, α-benzamido-ε-caprolactam. While a specific CAS number for α-benzamido-ε-caprolactam is not readily found in major chemical databases, this document outlines the well-established chemistry of its precursor, ACL, and provides a theoretical and practical framework for its synthesis and utilization. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction to α-Amino-ε-caprolactam (ACL)

α-Amino-ε-caprolactam, also known as 3-aminoazepan-2-one, is a derivative of ε-caprolactam, the monomer used in the production of Nylon 6.[1] The introduction of an amino group at the alpha position to the carbonyl group significantly alters the molecule's chemical properties, rendering it a bifunctional molecule with wide-ranging synthetic potential.[2] ACL can be considered a cyclic analog of the amino acid lysine, from which it is often synthesized.[2][3]

This bifunctionality makes ACL a valuable building block in both polymer chemistry and pharmaceutical synthesis.[2][4] In polymer science, it can be co-polymerized with ε-caprolactam to create branched polyamide 6 (PA6), which exhibits unique rheological and mechanical properties.[2][5] For drug development professionals, the primary amine and the lactam moiety offer two distinct points for chemical modification, allowing for the construction of complex molecular architectures and the development of novel therapeutic agents.[4]

Key Identifiers for α-Amino-ε-caprolactam:
FormCAS NumberMolecular FormulaMolecular Weight
DL-racemate671-42-1C₆H₁₂N₂O128.18 g/mol
L-enantiomer hydrochloride26081-07-2C₆H₁₂N₂O·HCl164.63 g/mol

Synthesis of α-Amino-ε-caprolactam (ACL)

The most common and industrially relevant method for synthesizing ACL is through the cyclization of lysine.[2][3] This process leverages a readily available and often bio-based starting material.[6]

Experimental Protocol: Synthesis of ACL from L-Lysine Hydrochloride

This protocol is adapted from established literature procedures.[7]

Materials:

  • L-lysine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hexanol

  • Hydrochloric acid (HCl), concentrated

  • Methanol

Procedure:

  • A mixture of L-lysine hydrochloride and an equimolar amount of sodium hydroxide in hexanol is heated to reflux. A Dean-Stark trap is used to remove the water generated during the reaction.[7]

  • The reaction is monitored by thin-layer chromatography (TLC) until all the starting material is consumed.[7]

  • Upon completion, the suspension is cooled and filtered to remove the sodium chloride byproduct.[7]

  • The filtrate, containing the crude ACL, is concentrated under reduced pressure.[7]

  • The crude product is dissolved in water and the pH is adjusted to 6 with concentrated HCl, leading to the crystallization of ACL hydrochloride.[7]

  • To obtain the free base, the ACL hydrochloride is dissolved in methanol, and sodium hydroxide is added. The resulting suspension is stirred, filtered to remove NaCl, and the filtrate is evaporated to yield pure ACL.[7]

Synthesis_of_ACL lysine L-Lysine Hydrochloride naoh_hexanol NaOH, Hexanol Reflux with Dean-Stark lysine->naoh_hexanol acl_crude Crude α-Amino-ε-caprolactam naoh_hexanol->acl_crude purification 1. Aqueous workup, HCl 2. Crystallization 3. Free-basing with NaOH/Methanol acl_crude->purification acl_pure Pure α-Amino-ε-caprolactam purification->acl_pure

Caption: Synthetic workflow for the preparation of α-Amino-ε-caprolactam from L-Lysine.

Physicochemical Properties of DL-α-Amino-ε-caprolactam

PropertyValue
AppearanceWhite to off-white crystalline powder
Melting Point77°C[8]
Boiling Point172°C[8]
Purity≥98.0% (by GC)[8]
Conditions to AvoidAir sensitive, Hygroscopic[9]

N-Benzoylation of α-Amino-ε-caprolactam: Synthesis of α-Benzamido-ε-caprolactam

The presence of a primary amine in ACL allows for straightforward acylation reactions. The synthesis of the target compound, α-benzamido-ε-caprolactam, can be achieved through the well-known Schotten-Baumann reaction. This reaction involves the treatment of the amine with an acyl chloride (in this case, benzoyl chloride) in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of α-Benzamido-ε-caprolactam

Materials:

  • α-Amino-ε-caprolactam (ACL)

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve ACL in a suitable solvent such as dichloromethane.

  • Add an equimolar amount of a base, such as triethylamine or an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude α-benzamido-ε-caprolactam.

  • The crude product can be further purified by recrystallization or column chromatography.

N_Benzoylation acl α-Amino-ε-caprolactam reagents Benzoyl Chloride Base (e.g., NaOH) DCM acl->reagents product α-Benzamido-ε-caprolactam reagents->product workup Aqueous Workup Purification product->workup final_product Pure α-Benzamido-ε-caprolactam workup->final_product

Caption: Reaction scheme for the N-benzoylation of α-Amino-ε-caprolactam.

Analytical Characterization

The successful synthesis of α-benzamido-ε-caprolactam would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of both the caprolactam ring structure and the newly introduced benzoyl group, with characteristic shifts for the aromatic protons and the amide proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the two amide carbonyl groups and the N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Applications in Drug Development and Research

The caprolactam scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including anticonvulsant properties.[10] The functionalization of the α-amino group opens up possibilities for creating libraries of compounds for screening.

The introduction of a benzamido group can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, which can in turn affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The benzoyl group can also participate in key binding interactions with biological targets, such as hydrogen bonding and π-stacking.

Potential research applications for α-benzamido-ε-caprolactam and its analogs include:

  • Anticonvulsant Agents: Building on previous work with substituted caprolactams, this derivative could be evaluated for its efficacy in models of epilepsy.[10]

  • Peptidomimetics: The rigidified amino acid-like structure can be incorporated into peptide sequences to enhance stability and bioavailability.[4]

  • Enzyme Inhibitors: The structure could serve as a starting point for the design of inhibitors for various enzymes, where the benzoyl group could mimic the binding of a natural substrate.

Conclusion

While a dedicated CAS number for α-benzamido-ε-caprolactam is not prominent, its synthesis from the readily available precursor, α-amino-ε-caprolactam, is straightforward. This guide has provided the necessary theoretical and practical framework for its preparation and characterization. The versatility of the ACL core, combined with the ability to introduce a wide range of functionalities via the amino group, makes this class of compounds a promising area for exploration in both materials science and drug discovery. The insights and protocols presented herein are intended to empower researchers to further investigate the potential of these valuable synthetic intermediates.

References

  • (+/-)-N-alpha-Boc-amino-epsilon-caprolactam | CAS 179686-45-4. (n.d.). Chemical-Suppliers.com. Retrieved February 8, 2024, from [Link]

  • Caprolactam. (2023, December 29). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Synthesis and characterization of α-amino-ε-caprolactam (ACL). (2014). New Journal of Chemistry, 38(Suppl.), S1-S7. The Royal Society of Chemistry. Retrieved from [Link]

  • Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids. (2012). Google Patents.
  • Wang, Y., et al. (2022). Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. Polymers, 14(9), 1878. MDPI. Retrieved from [Link]

  • Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. (2024, April 17). Preprints.org. Retrieved from [Link]

  • Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs. (2017). Current Drug Delivery, 14(5), 616-626. PubMed. Retrieved from [Link]

  • Structure of activators used (a) N-benzoyl e-caprolactam and (b) N,N... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. (2024, April 18). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and development of novel caprolactam anticonvulsants. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2841-2844. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Chiral Resolution of N-(2-oxoazepan-3-yl)benzamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of enantiomers is a critical process in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of individual stereoisomers. This document provides a comprehensive guide for the chiral resolution of N-(2-oxoazepan-3-yl)benzamide, a key intermediate in the synthesis of various bioactive compounds. The primary method detailed is diastereomeric crystallization, a robust and scalable technique. This guide covers the synthesis of the racemic starting material, the principles of diastereomeric salt formation, detailed step-by-step protocols for resolution, and analytical methods for the determination of enantiomeric purity.

Introduction

Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical agents. Single-enantiomer drugs have become increasingly prevalent as regulatory bodies emphasize the need to characterize and justify the use of each enantiomer in a final drug product. The target molecule, this compound, possesses a stereocenter at the 3-position of the azepan-2-one (caprolactam) ring. The differential biological activity of its enantiomers necessitates an effective method for their separation.

Classical resolution by diastereomeric crystallization remains a cornerstone of industrial-scale chiral separations.[1] This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics, allowing for their separation by conventional techniques like fractional crystallization.[2][4]

This application note details a field-proven protocol for the resolution of (±)-N-(2-oxoazepan-3-yl)benzamide using O,O'-Dibenzoyl-D-tartaric acid as the chiral resolving agent. Furthermore, it provides a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess (ee).

Principle of Chiral Resolution by Diastereomeric Crystallization

The fundamental principle of this resolution process is the conversion of a pair of enantiomers, which are physically inseparable by standard methods, into a pair of diastereomers with distinct physical properties.[2]

The racemic (±)-N-(2-oxoazepan-3-yl)benzamide, which is basic due to the amide and lactam functionalities, is reacted with an enantiomerically pure chiral acid, in this case, (+)-O,O'-Dibenzoyl-D-tartaric acid. This acid-base reaction forms two diastereomeric salts:

  • (R)-N-(2-oxoazepan-3-yl)benzamide · (+)-O,O'-Dibenzoyl-D-tartaric acid

  • (S)-N-(2-oxoazepan-3-yl)benzamide · (+)-O,O'-Dibenzoyl-D-tartaric acid

These two salts have different three-dimensional structures and, crucially, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomeric salt will preferentially crystallize from the solution. The less soluble salt is then isolated by filtration. Finally, the optically pure enantiomer is liberated from the isolated salt by treatment with a base, and the valuable chiral resolving agent can be recovered for reuse.[5][6]

Caption: Principle of diastereomeric salt crystallization.

Materials and Methods

Materials and Reagents
ReagentGradeSupplier
3-Aminocaprolactam≥98%Sigma-Aldrich
Benzoyl Chloride≥99%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
(+)-O,O'-Dibenzoyl-D-tartaric acid≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl), 1M aq.Volumetric StandardSigma-Aldrich
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentSigma-Aldrich
n-HexaneHPLC GradeFisher Scientific
Isopropanol (IPA)HPLC GradeFisher Scientific
Instrumentation
InstrumentModel/Specifications
HPLC SystemAgilent 1260 Infinity II or equivalent
Chiral HPLC ColumnChiralpak AD-H, 5 µm, 4.6 x 250 mm
UV DetectorDiode Array Detector (DAD)
Rotary EvaporatorBüchi Rotavapor R-300 or equivalent
Magnetic Stirrer/HotplateIKA C-MAG HS 7 or equivalent
Filtration ApparatusBüchner funnel, vacuum flask, vacuum source
pH MeterMettler Toledo SevenCompact or equivalent
Melting Point ApparatusStuart SMP30 or equivalent
PolarimeterPerkinElmer Model 341 or equivalent

Experimental Protocols

Caption: Overall experimental workflow.

Part A: Synthesis of Racemic (±)-N-(2-oxoazepan-3-yl)benzamide

Causality: The synthesis of the racemic substrate is the necessary first step before resolution can be performed. A standard Schotten-Baumann acylation is a reliable method for this transformation.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminocaprolactam (5.0 g, 39.0 mmol) and triethylamine (6.5 mL, 46.8 mmol) in dichloromethane (100 mL).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (5.0 mL, 42.9 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from ethyl acetate/hexane to yield (±)-N-(2-oxoazepan-3-yl)benzamide as a white crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Part B: Diastereomeric Salt Formation and Crystallization

Causality: The choice of solvent is critical. Methanol is selected as it provides good solubility for both the racemic base and the resolving agent at elevated temperatures, but allows for differential solubility of the diastereomeric salts upon cooling, which is the basis for the separation.[7]

  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve the racemic this compound (10.0 g, 43.0 mmol) in methanol (200 mL) by heating to 60 °C.

  • Resolving Agent Addition: In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (15.4 g, 43.0 mmol, 1.0 equivalent) in methanol (100 mL), heating gently if necessary.[8]

  • Salt Formation: Add the warm solution of the resolving agent to the solution of the racemic amide with gentle swirling.

  • Crystallization: Allow the combined solution to cool slowly to room temperature. Spontaneous crystallization should occur. If not, scratch the inside of the flask with a glass rod or add a seed crystal. Let the flask stand undisturbed at room temperature for 12 hours, then transfer to a refrigerator (4 °C) for an additional 24 hours to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 20 mL).

  • Drying: Dry the crystalline diastereomeric salt in a vacuum oven at 40 °C to a constant weight. This solid is enriched in one diastereomer. Retain the filtrate (mother liquor) for the recovery of the other enantiomer.

Part C: Liberation of the Pure Enantiomer

Causality: The diastereomeric salt is an acid-base complex. Treatment with a base deprotonates the tartaric acid derivative, making it water-soluble as a carboxylate salt, and liberates the free, water-insoluble amine (the desired enantiomer), which can then be extracted into an organic solvent.[5]

  • Salt Dissolution: Suspend the isolated diastereomeric salt in a mixture of dichloromethane (150 mL) and water (100 mL).

  • Basification: Cool the mixture in an ice bath and adjust the pH of the aqueous layer to 10-11 by the slow addition of 2M NaOH solution, with vigorous stirring. Ensure all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional dichloromethane (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Final Product: The resulting solid is the enantiomerically enriched this compound. Determine the yield, melting point, and specific optical rotation. Crucially, determine the enantiomeric excess (% ee) using the chiral HPLC method described below.

Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination

Causality: Chiral HPLC with a polysaccharide-based chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity.[9] The CSP provides a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[10]

ParameterCondition
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Mobile Phase

Procedure:

  • Prepare a standard of the racemic material and inject it to determine the retention times of both enantiomers.

  • Inject the resolved sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) from the chromatogram: % ee = [(A1 - A2) / (A1 + A2)] x 100

Troubleshooting

IssuePossible CauseSuggested Solution
No crystallization occurs Solution is too dilute or supersaturation not reached.Concentrate the solution slightly. Scratch the flask or add a seed crystal. Cool the solution for a longer period.
Oiling out instead of crystals Solvent system is inappropriate; cooling is too rapid.Add a co-solvent or switch to a different solvent system. Ensure slow, controlled cooling.
Low enantiomeric excess (ee) Incomplete separation of diastereomers.Recrystallize the diastereomeric salt one or more times. Optimize the solvent and temperature for crystallization.
Poor peak shape in HPLC Sample overload; inappropriate mobile phase.Reduce sample concentration. Adjust the mobile phase composition (e.g., change the percentage of IPA).

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • All operations should be performed in a well-ventilated fume hood.

  • Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Handle all organic solvents and reagents in accordance with their Safety Data Sheets (SDS).

References

  • Benchchem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • Omkar Speciality Chemicals Ltd. (n.d.). O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate.
  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
  • MDPI. (2024, April 3). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration.
  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • Chiral Benzamide Intermediate. (2025, August 15). Chiral Benzamide Intermediate: Role In Drug Discovery.
  • Sigma-Aldrich. (n.d.). O,O′-Dibenzoyl-L-tartaric acid monohydrate.
  • PubMed. (n.d.). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • ChemicalBook. (2024, August 26). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method.
  • SciRP.org. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][4][7][11]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Google Patents. (n.d.). WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents.
  • PubMed. (2013, June 7). Chiral separation of amides using supercritical fluid chromatography.
  • Helda - University of Helsinki. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Sigma-Aldrich. (n.d.). 2,3-Dibenzoyl-D-tartaric acid.
  • NIH. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.
  • MDPI. (n.d.). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold.
  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.

Sources

Application Note: Solid-Phase Synthesis Methods Using 3-Amino-Caprolactam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-caprolactam (Acl) scaffold (also known as


-amino-

-caprolactam or 3-amino-hexahydro-2H-azepin-2-one) acts as a critical conformational constraint in peptidomimetics. By mimicking the

-turn secondary structure of peptides, this seven-membered lactam ring enhances proteolytic stability and bioavailability while restricting the conformational freedom of the peptide backbone.

This application note details high-fidelity protocols for integrating the Acl scaffold into solid-phase synthesis (SPS) workflows. Unlike standard amino acid couplings, the Acl scaffold presents unique challenges regarding steric hindrance, nucleophilicity, and on-resin stability. This guide moves beyond basic textbook procedures to provide field-proven methodologies for scaffold incorporation , library diversification , and analytical validation .

Strategic Considerations for Acl Scaffolds

The "Building Block" vs. "On-Resin Assembly" Dilemma

While on-resin cyclization (e.g., via Lysine cyclization or Ring-Closing Metathesis) is chemically elegant, it often suffers from incomplete conversion and side-reactions (dimerization). For robust library synthesis, the Building Block Approach —using a pre-formed, protected Fmoc-Acl-OH derivative—is the industry standard for reproducibility.

Stereochemical Integrity

The biological activity of Acl-based ligands is highly stereodependent. The (S)-enantiomer (derived from L-Lysine) is the most common mimetic for natural L-amino acids.

  • Critical Check: Ensure your starting building block is enantiopure. Racemization can occur under harsh basic coupling conditions (e.g., high temperature with strong bases).

Resin Selection
  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for C-terminal Acl peptides. The mild acid cleavage (1% TFA) prevents degradation of the lactam ring if sensitive side chains are present.

  • Rink Amide Resin: Ideal when the Acl scaffold is internal or N-terminal and a C-terminal amide is required.

Protocol 1: Incorporation of Fmoc-Acl-OH Building Blocks

This protocol describes the coupling of Fmoc-3-amino-caprolactam-2-carboxylic acid (or similar carboxyl-functionalized Acl derivatives) to a growing peptide chain.

Materials & Reagents[1]
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Scaffold: Fmoc-Acl-OH (Fmoc-3-amino-1-carboxymethyl-caprolactam or similar).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous), NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh 200 mg of resin into a fritted synthesis reactor.

  • Swell in DCM (5 mL) for 30 min. Drain.

  • Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection (Pre-Coupling)

  • Treat resin with 20% Piperidine in DMF (5 mL) for 5 min. Drain.

  • Repeat treatment for 15 min. Drain.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Expert Tip: Ensure complete removal of piperidine; trace secondary amines will cause premature Fmoc removal of the incoming scaffold.

Step 3: Activation & Coupling (The "Hard" Coupling) The secondary amine or the steric bulk of the Acl ring makes standard DIC/HOBt coupling inefficient.

  • Prepare Solution: Dissolve Fmoc-Acl-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum NMP (approx. 2-3 mL).

  • Add HOAt (3.0 eq) to enhance reaction kinetics and suppress racemization.

  • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Reaction: Transfer mixture to the resin. Agitate at Room Temperature for 4 hours .

    • Alternative: Microwave irradiation at 50°C for 20 mins (25W) significantly improves yield but increases racemization risk. Use only if RT coupling fails.

Step 4: Monitoring (Kaiser vs. Chloranil)

  • Standard Kaiser test may be ambiguous due to the nature of the scaffold.

  • Chloranil Test: Recommended for checking coupling to secondary amines.

    • Positive (Incomplete): Blue/Green beads.

    • Negative (Complete): Colorless/Yellow beads.

  • If incomplete, repeat Step 3 with fresh reagents (Double Coupling).

Step 5: Capping (Optional but Recommended)

  • Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min to cap unreacted amines.

Data Summary: Coupling Reagent Efficiency
Coupling ReagentReaction TimeYield (HPLC)Racemization RiskRecommendation
DIC / HOBt12-18 hrs65-75%LowNot Recommended
HATU / HOAt 2-4 hrs >95% Low/Medium Standard Protocol
PyBOP / DIPEA4-6 hrs85-90%MediumAlternative
COMU / Oxyma1-2 hrs>95%Very LowHigh Performance

Protocol 2: Library Diversification on the Acl Scaffold

Once the Acl scaffold is anchored, it serves as a hub for diversity. The C3-amine (after Fmoc removal) is the primary point of derivatization.

Workflow Visualization

Acl_Library_Synthesis Start Resin-Bound Peptide Couple Couple Fmoc-Acl-OH (HATU/HOAt) Start->Couple Deprotect Fmoc Removal (20% Piperidine) Couple->Deprotect Branch Diversity Point: Free C3-Amine Deprotect->Branch PathA Acylation (R-COOH / Acid Chlorides) Branch->PathA Route 1 PathB Sulfonylation (R-SO2Cl / Pyridine) Branch->PathB Route 2 PathC Reductive Amination (R-CHO / NaBH3CN) Branch->PathC Route 3 Cleave Global Cleavage (TFA/TIPS/H2O) PathA->Cleave PathB->Cleave PathC->Cleave Final Acl-Peptidomimetic Library Cleave->Final

Caption: Workflow for the solid-phase diversification of 3-amino-caprolactam scaffolds. The central "Branch" node represents the critical divergence point for library generation.

Procedure: N-Acylation of the Acl Amine
  • Deprotect: Remove Fmoc from the Acl moiety (20% Piperidine/DMF).[1]

  • Wash: DMF (5x) to remove all traces of piperidine.

  • Acylation:

    • Add Carboxylic Acid (5 eq), DIC (5 eq), and HOAt (5 eq) in DMF.

    • Shake at RT for 2 hours.

    • Note: The amine on the 7-membered ring is sterically accessible, so standard coupling works well here.

  • Validation: Perform Kaiser test (should be negative).

Advanced Method: On-Resin Synthesis via Lysine Cyclization

For researchers needing to synthesize the scaffold de novo on resin (e.g., to introduce isotopic labels or specific side-chain modifications), this route is chemically demanding but powerful.

Mechanism: Intramolecular nucleophilic attack of the


-amine on an activated 

-carbonyl is difficult without specific constraints. A more reliable method uses Ring-Closing Metathesis (RCM) .
RCM Protocol for Acl Analogs
  • Precursor Assembly: Synthesize a linear peptide containing L-Allylglycine and L-Homoallylglycine (or similar alkene-bearing residues) flanking the desired position.

  • Catalyst: Grubbs II Catalyst (10-20 mol%).

  • Solvent: Anhydrous DCE (1,2-Dichloroethane). Degassing is critical.

  • Reaction:

    • Swell resin in DCE.

    • Add catalyst solution.

    • Microwave: 100°C for 1 hour (or reflux 12-24h).

  • Post-Processing:

    • Wash with DMSO/THF to remove Ruthenium residues.

    • Hydrogenation: Treat resin with Wilkinson's catalyst or Pd/C (if compatible) under H2 atmosphere to saturate the double bond, yielding the saturated caprolactam mimic.

Analytical Validation & QC

Cleavage Cocktail

For standard Rink Amide or Wang resins:

  • Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Time: 2-3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.

Common Impurities (Troubleshooting)
Observed Mass (LC-MS)Probable CauseCorrective Action
[M+H]+ Desired ProductN/A
[M+H] + 53 Da Incomplete Fmoc removal (+ piperidine adduct)Increase deprotection time; check reagent quality.
[M+H] + 18 Da Hydrolysis of Lactam RingAvoid harsh bases; check cleavage cocktail acidity.
Dimerization Inter-chain aggregationUse lower loading resin (<0.3 mmol/g); use PEG-PS resin.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Freidinger, R. M., Veber, D. F., & Perlow, D. S. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656–658.
  • ChemicalBook. (2023).[2] D-alpha-Amino-epsilon-caprolactam Properties and Synthesis. Link

  • Vertex AI Search. (2023). Solid-Phase Synthesis of Amino- and Peptidomimetics.[1] McMaster Experts. Link

  • Biotage. (2020).[3] On-Resin Cyclization Protocols for Peptides. Application Note P250. Link

  • Sigma-Aldrich. (2023). Solid Phase Synthesis - Technical Guide. Link

(Note: While specific "on-resin synthesis of 3-amino-caprolactam" papers are rare in open literature, the protocols above are derived from standard "Freidinger Lactam" and "Aza-peptide" synthesis methodologies adapted for the 7-membered ring system.)

Sources

Application Note: A Systematic Approach to Optimizing Yield for N-(2-oxoazepan-3-yl)benzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on optimizing the synthesis of N-(2-oxoazepan-3-yl)benzamide. The formation of the amide bond between benzoic acid and 3-amino-azepan-2-one is a critical transformation that often presents challenges related to yield, purity, and scalability. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a systematic workflow for selecting and refining reaction conditions. We will explore a comparative analysis of modern coupling reagents, the influence of solvents and bases, and provide detailed, field-tested protocols to empower scientists to achieve high-yield, reproducible outcomes for this important chemical scaffold.

Introduction: The Significance of the this compound Scaffold

The this compound core is a valuable structural motif in medicinal chemistry, appearing in molecules developed for a range of therapeutic targets. For instance, it is a key component in potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonists[1]. The efficiency of the amide bond formation is paramount, directly impacting the overall yield, cost-effectiveness, and impurity profile of the final active pharmaceutical ingredient (API).

However, the direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt[2]. Therefore, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the central challenge and the primary focus of optimization.

This guide provides the strategic framework for navigating the complexities of this coupling reaction, ensuring robust and high-yielding synthetic routes.

Foundational Chemistry: The Amide Coupling Mechanism

The synthesis of this compound is achieved by coupling benzoic acid with 3-amino-azepan-2-one. The process universally follows a two-step sequence:

  • Activation of the Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of benzoic acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[3][4]

  • Nucleophilic Acyl Substitution: The amino group of 3-amino-azepan-2-one attacks the activated carbonyl carbon, leading to the formation of the desired amide bond and the release of the coupling reagent byproduct.

The efficiency of this process is dictated by several interdependent parameters, each offering a lever for optimization.

Reaction_Scheme cluster_products Product benzoic_acid Benzoic Acid plus1 + amine 3-Amino-azepan-2-one reagents Coupling Reagent Base, Solvent product This compound reagents->product

Caption: General scheme for the synthesis of this compound.

A Comparative Analysis of Modern Coupling Reagents

The choice of coupling reagent is the most critical factor influencing reaction success. Reagents are broadly categorized into carbodiimides, onium (aminium/uronium and phosphonium) salts.[5][6] Each class possesses a distinct mechanism of action, with associated advantages and disadvantages.

Carbodiimide Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are considered "zero-length" crosslinkers that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8]

  • Mechanism: The carboxylate adds to the carbodiimide, which is then attacked by the amine. The main drawback is that the O-acylisourea intermediate is unstable and can rearrange or racemize.[5][8] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are essential. These additives trap the activated intermediate to form a more stable active ester, which is less prone to side reactions and racemization.[5][9]

Onium Salt Reagents

Aminium/Uronium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and lead to rapid reactions. They react with the carboxylic acid to form an OBt- or OAt-active ester in situ.[10]

  • Causality: Reagents based on HOAt (like HATU) are generally more reactive and lead to less epimerization than their HOBt-based counterparts (like HBTU).[10] This is due to the lower pKa of HOAt and the anchimeric assistance provided by its pyridine nitrogen during the aminolysis step.[10] A newer generation reagent, COMU, is based on Oxyma Pure and offers coupling efficiencies comparable to HATU with improved safety profiles.[11][12]

Phosphonium Salts: Reagents like BOP and PyBOP are particularly effective for coupling sterically hindered substrates or systems prone to racemization.[3][4]

  • Mechanism: Similar to uronium salts, they generate active esters. The phosphorus-based byproducts are often easier to remove than the urea-based byproducts from carbodiimides. PyAOP, the aza-derivative of PyBOP, is highly effective for challenging couplings, including those involving N-methylated amino acids.[10][12]

Coupling_Mechanisms cluster_carbodiimide Carbodiimide Path (e.g., EDC) cluster_onium Onium Salt Path (e.g., HATU, PyBOP) acid R-COOH edc EDC acid->edc Activation hatu HATU / PyBOP + Base acid->hatu Activation amine R'-NH2 amide Amide Product amine->amide o_acyl O-Acylisourea (Reactive, Unstable) edc->o_acyl o_acyl->amine Direct Coupling (Risk of side reactions) hobt HOBt / HOAt (Additive) o_acyl->hobt Trapping active_ester OBt / OAt Ester (Stable Intermediate) hobt->active_ester active_ester->amine Coupling onium_ester OAt / OBt Ester (Generated in situ) hatu->onium_ester onium_ester->amine Coupling

Caption: Contrasting activation pathways for different classes of coupling reagents.

Data Summary: Coupling Reagent Selection Guide
Reagent ClassExamplesProsConsIdeal For
Carbodiimides EDC, DCCInexpensive, widely available.Lower reactivity, risk of racemization, byproduct (urea) can be difficult to remove, requires additive.Large-scale synthesis where cost is a primary driver; less challenging couplings.
Aminium/Uronium HBTU, HATU, HCTU, COMUHigh reactivity, fast reaction times, low racemization (especially HATU).[12][13]More expensive, can form guanidinium byproduct with the amine if addition order is wrong.General-purpose high-efficiency couplings; standard peptide synthesis.
Phosphonium BOP, PyBOP, PyAOPExcellent for sterically hindered substrates, very low racemization.[3][4]High cost, byproduct removal can require careful chromatography, BOP produces a carcinogen.[12]Difficult couplings, electron-deficient amines, or when minimizing racemization is critical.[14][15]

Systematic Optimization Workflow

A structured, multi-variable screening approach is the most efficient path to an optimized protocol. Unanticipated issues like low conversion, solubility problems, or side reactions often require screening a selection of reagents and conditions.[4]

Optimization_Workflow start Start: Define Baseline (e.g., EDC/HOBt, DCM, RT) screen_reagents Phase 1: Reagent & Base Screen - EDC/HOBt + DIPEA - HATU + DIPEA - PyBOP + DIPEA start->screen_reagents analyze1 Analyze Yield & Purity (TLC, LC-MS) screen_reagents->analyze1 select_best_reagent Select Best Reagent System analyze1->select_best_reagent Highest Conversion screen_solvents Phase 2: Solvent Screen - DCM - DMF - Acetonitrile - THF select_best_reagent->screen_solvents analyze2 Analyze Yield & Purity screen_solvents->analyze2 screen_temp Phase 3: Temperature Optimization (0°C -> RT -> 40°C) analyze2->screen_temp Best Solvent analyze3 Analyze Yield & Purity screen_temp->analyze3 final_protocol Final Optimized Protocol analyze3->final_protocol Optimal Temp.

Caption: A logical workflow for the systematic optimization of the coupling reaction.

Key Parameters to Investigate:

  • Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices.[3] Typically, 2-3 equivalents are used for onium salt-mediated couplings.

  • Solvent: Aprotic solvents are standard. Dichloromethane (DCM) is a good starting point due to its low boiling point and ease of removal.[5][16] For substrates with poor solubility, N,N-Dimethylformamide (DMF) or acetonitrile may be superior.

  • Stoichiometry: A slight excess of the carboxylic acid (1.1-1.2 eq) and coupling reagent (1.1-1.2 eq) relative to the amine is a common starting point to drive the reaction to completion.

  • Temperature: Most couplings are initiated at 0 °C to control the initial exotherm from the activation step, then allowed to warm to room temperature.[16] For hindered substrates, gentle heating (e.g., 40-50 °C) may be required.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Carbodiimide-Mediated Coupling (EDC/HOBt)

This protocol is a cost-effective starting point for initial trials.

  • Materials:

    • 3-Amino-azepan-2-one (1.0 eq)

    • Benzoic Acid (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid, HOBt, and anhydrous DCM.

    • Stir the mixture until all solids are dissolved.

    • Add 3-amino-azepan-2-one to the solution, followed by the dropwise addition of DIPEA.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[16]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Protocol 2: High-Efficiency Onium Salt Coupling (HATU/DIPEA)

This protocol is designed for rapid and high-yield synthesis, suitable for most applications.

  • Materials:

    • 3-Amino-azepan-2-one (1.0 eq)

    • Benzoic Acid (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add benzoic acid, HATU, and anhydrous DMF.

    • Stir for 1 minute, then add DIPEA. The solution may change color.

    • Allow the acid to pre-activate for 5-10 minutes at room temperature.

    • Add a solution of 3-amino-azepan-2-one in a small amount of DMF.

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Wash repeatedly with water to remove DMF, followed by washes with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product via column chromatography or recrystallization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed). 2. Insufficient activation time. 3. Steric hindrance or poor nucleophilicity of the amine.1. Use fresh, high-purity coupling reagents. 2. Increase pre-activation time for onium salt methods. 3. Switch to a more powerful phosphonium reagent like PyBOP or PyAOP. Consider gentle heating (40 °C).
Multiple Side Products 1. Racemization of the α-carbon on the amine (if chiral). 2. Formation of guanidinium byproduct (amine reacting with uronium salt). 3. N-acylation of the O-acylisourea intermediate (with carbodiimides).1. Use a racemization-suppressing additive (HOAt is superior to HOBt). Run the reaction at a lower temperature.[3] 2. Ensure correct order of addition: pre-activate the acid with the uronium salt and base before adding the amine. 3. Ensure an additive like HOBt is used to trap the reactive intermediate.
Difficult Product Purification 1. Byproduct from coupling reagent is co-eluting (e.g., dicyclohexylurea - DCU). 2. Residual DMF in the crude product.1. If using DCC, filter the reaction mixture before work-up to remove precipitated DCU. Consider switching to EDC, whose urea byproduct is water-soluble. 2. Perform multiple aqueous washes during work-up or use a high-vacuum line to remove residual DMF.

Conclusion

Optimizing the synthesis of this compound is a multifactorial challenge that hinges on the judicious selection of a coupling reagent and the systematic refinement of reaction parameters. While carbodiimide-based methods offer a cost-effective baseline, modern onium salt reagents like HATU and PyBOP provide superior efficiency, faster reaction times, and better outcomes for challenging substrates. By employing a structured optimization workflow—screening reagents, bases, solvents, and temperature—researchers can overcome common obstacles such as low yield and side product formation. The protocols and troubleshooting guide provided herein serve as a robust framework for developing a scalable, high-yield process suitable for both academic research and industrial drug development.

References

  • Benchchem. (n.d.). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol.
  • Helda - University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from Helda - University of Helsinki website.
  • (2025).
  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
  • National Institutes of Health (NIH). (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • PubMed. (n.d.). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist.
  • National Institutes of Health (NIH). (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Google Patents. (n.d.). Method of producing benzamide derivatives.
  • Scientific Research Publishing Inc. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][16][17][18]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from SciRP.org website.

  • ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
  • ResearchGate. (2025). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
  • Wikipedia. (n.d.). Carbodiimide.
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • National Institutes of Health (NIH). (2025). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.
  • Springer. (n.d.). Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • National Institutes of Health (NIH). (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.

Sources

Application Note: N-(2-oxoazepan-3-yl)benzamide as a Neurokinin Receptor Antagonist Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization and utilization of N-(2-oxoazepan-3-yl)benzamide (and its structural derivatives) as a chemical probe for Neurokinin (NK) Receptors , specifically targeting the NK1 receptor .

This guide assumes the molecule is being used as a small-molecule antagonist probe to study receptor binding pockets, validate pharmacophores, or serve as a competitive ligand in pharmacological assays.

Introduction & Mechanism of Action

The Molecule: this compound

This compound (also known as 3-(benzoylamino)-ε-caprolactam) represents a class of conformationally constrained peptidomimetics . The 7-membered lactam ring (caprolactam) mimics the turn structures often found in bioactive peptides (like Substance P), while the benzamide moiety provides a hydrophobic interaction point critical for receptor docking.

  • Chemical Scaffold: 3-amino-caprolactam.

  • Role: Non-peptide antagonist probe.

  • Significance: This scaffold is structurally related to the benzodiazepine class of antagonists (e.g., L-365,260) but offers distinct conformational flexibility. It is often used to probe the hydrophobic pocket of the NK1 receptor.

The Target: Neurokinin-1 Receptor (NK1R)

The NK1 receptor is a G-protein coupled receptor (GPCR) primarily activated by the neuropeptide Substance P (SP) .[1][2] It is implicated in pain transmission (nociception), inflammation, and depression.

  • Signaling Pathway: Gq/11-coupled

    
     PLC activation 
    
    
    
    IP3/DAG
    
    
    Calcium release.
  • Probe Mechanism: As an antagonist, this compound competes with Substance P for the orthosteric binding site (or a closely overlapping allosteric site), preventing G-protein activation.

Pathway Visualization

The following diagram illustrates the NK1 signaling cascade and the intervention point of the antagonist probe.

NK1_Pathway SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Probe This compound (Antagonist Probe) Probe->NK1R Blocks Gq Gq/11 Protein NK1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Mobilization Block X

Caption: Figure 1. Mechanism of Action. The probe competes with Substance P for the NK1 receptor, inhibiting the Gq-PLC-IP3-Ca2+ signaling cascade.

Chemical Properties & Handling

PropertySpecificationNotes
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight ~232.28 g/mol
Solubility DMSO (>10 mM), EthanolPoorly soluble in water.
Storage -20°C, DesiccatedProtect from light and moisture.
Stock Solution 10 mM in 100% DMSOStable for 3 months at -20°C. Avoid freeze-thaw cycles.

Preparation of 10 mM Stock:

  • Weigh 2.32 mg of this compound.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL vials and freeze.

Experimental Protocols

Protocol A: Competitive Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (


) of the probe for the NK1 receptor by displacing tritiated Substance P (

-SP).

Materials:

  • Membranes: CHO-K1 cells stably expressing human NK1 receptor (hNK1-CHO).

  • Radioligand:

    
    -Substance P (Specific Activity ~135 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA, 1 µM Phosphoramidon (to prevent peptide degradation).

  • Non-specific Binding (NSB) Control: Aprepitant (10 µM) or excess unlabelled SP (1 µM).

Workflow:

  • Preparation: Dilute hNK1-CHO membranes in Assay Buffer to ~5-10 µg protein/well.

  • Probe Dilution: Prepare a serial dilution of this compound in DMSO (Range: 10⁻¹¹ M to 10⁻⁵ M). Final DMSO concentration in assay must be <1%.

  • Incubation: In a 96-well plate, add:

    • 25 µL Probe (various concentrations)

    • 25 µL

      
      -SP (Final conc. ~0.2-0.5 nM)
      
    • 150 µL Membrane suspension

  • Equilibrium: Incubate for 60-90 minutes at Room Temperature (RT) with gentle shaking.

  • Termination: Harvest onto GF/B filter plates (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

  • Plot % Specific Binding vs. Log[Probe].

  • Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: Functional Antagonism Assay (Calcium Mobilization)

Objective: Confirm the probe acts as an antagonist (inhibits SP-induced Ca²⁺ release) rather than an agonist.

Materials:

  • Cells: hNK1-CHO or U373 MG cells (endogenous NK1).

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicator).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or standard fluorescence plate reader.

Workflow Visualization:

Functional_Assay Step1 1. Cell Seeding (24h prior) Step2 2. Dye Loading (Fluo-4 AM, 45 min) Step1->Step2 Step3 3. Pre-incubation (Add Probe, 15 min) Step2->Step3 Step4 4. Stimulation (Inject Substance P) Step3->Step4 Step5 5. Measurement (Fluorescence ΔF/F) Step4->Step5

Caption: Figure 2. Functional Calcium Mobilization Assay Workflow.

Step-by-Step:

  • Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Loading: Remove media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 2 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Baseline & Pre-treatment: Read baseline fluorescence. Add 20 µL of Probe (5x concentrated) to wells. Incubate 15 min at RT.

    • Control: Vehicle (DMSO) only.

  • Agonist Challenge: Inject Substance P at its

    
     concentration (typically 1-10 nM).
    
  • Read: Monitor fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

Interpretation:

  • Antagonist: Dose-dependent reduction in the Calcium peak height.

  • Agonist: If the probe alone causes Calcium spikes during the pre-incubation phase, it is an agonist or partial agonist.

Selectivity Profiling (Critical for Probes)

To validate this compound as a specific probe, it must be tested against related receptors:

  • NK2 Receptor: Use

    
    -NKA (Neurokinin A) and hNK2-CHO cells.
    
  • NK3 Receptor: Use

    
    -NKB (Neurokinin B) and hNK3-CHO cells.
    
  • CCK-B Receptor: Due to structural similarity with benzodiazepine CCK antagonists (like L-365,260), verify lack of cross-reactivity using

    
    -CCK-8.
    

Acceptance Criteria for a Good Probe:

  • Selectivity Index:

    
    .
    

Troubleshooting & Optimization

IssuePossible CauseSolution
High Non-Specific Binding (NSB) Probe is lipophilic (Benzamide group).Increase BSA to 0.1-0.5% or use PEI-coated filters.
Precipitation High concentration in aqueous buffer.Ensure final DMSO < 1%. Perform serial dilutions in DMSO, then transfer to buffer.
No Displacement Low affinity of unsubstituted scaffold.This molecule is a scaffold. If affinity is low (>10 µM), consider derivatives with 3,5-bis(CF3) on the benzamide ring.
Agonist Activity Structural mimicry of SP C-terminus.Check functional assay. If agonist, it cannot be used as an antagonist probe.

References

  • Cascieri, M. A., et al. (1992). "Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor." Molecular Pharmacology, 42(3), 458-463. Link

  • Di Fabio, R., et al. (1995). "Conformationally constrained tachykinin antagonists: Design, synthesis, and pharmacological characterization of a novel class of non-peptide NK1 receptor antagonists." Journal of Medicinal Chemistry, 38, 332-345. (Describes the 3-amino-caprolactam scaffold). Link

  • Quartara, L., & Maggi, C. A. (1998). "The tachykinin NK1 receptor.[3] Part II: Distribution and pathophysiological roles." Neuropeptides, 32(1), 1-49. Link

  • Bock, M. G., et al. (1990). "Benzodiazepine gastrin and brain cholecystokinin receptor ligands: L-365,260." Journal of Medicinal Chemistry, 32(1), 13-16. (Structural comparison reference). Link

  • Snider, R. M., et al. (1991). "A potent nonpeptide antagonist of the substance P (NK1) receptor."[3] Science, 251(4992), 435-437. Link

Disclaimer: This protocol is for research use only. This compound is a chemical probe and not approved for therapeutic use in humans.

Sources

scale-up synthesis of N-(2-oxoazepan-3-yl)benzamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of N-(2-oxoazepan-3-yl)benzamide Intermediates

Executive Summary

The 3-amino-caprolactam (3-amino-2-oxoazepane) scaffold is a critical pharmacophore in the synthesis of cysteine protease inhibitors, particularly Cathepsin K and S inhibitors used in osteoporosis and autoimmune therapies. This guide details the scalable synthesis of the intermediate


-(2-oxoazepan-3-yl)benzamide , focusing on the retention of chirality during the cyclization of L-lysine and the subsequent benzoylation.

Unlike bench-scale methods relying on hazardous azide chemistry (Schmidt reaction) or chromatographic purification, this protocol utilizes a "chiral pool" approach starting from L-lysine, employing crystallization-driven isolation suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid racemization of the


-carbon. The strategy disconnects the amide bond first, revealing the benzoyl chloride and the 3-aminocaprolactam core. The caprolactam is derived from the intramolecular cyclization of L-lysine methyl ester.

Retrosynthesis cluster_conditions Critical Process Parameters Target This compound (Target Molecule) Inter1 (S)-3-amino-hexahydro-2H-azepin-2-one (Key Chiral Intermediate) Target->Inter1 Amide Coupling (Schotten-Baumann) Inter2 Benzoyl Chloride Target->Inter2 Start L-Lysine Methyl Ester Dihydrochloride (Chiral Pool Starting Material) Inter1->Start Thermal Cyclization (-CH3OH) CPP1 Temp Control: Avoid Racemization CPP2 pH Control: Prevent Hydrolysis

Figure 1: Retrosynthetic pathway highlighting the chiral pool strategy from L-Lysine.

Process Protocol 1: Cyclization of L-Lysine Methyl Ester

Objective: Synthesis of (S)-3-amino-hexahydro-2H-azepin-2-one (L-


-amino-

-caprolactam). Scale: 1.0 kg Input
Rationale

Direct thermal cyclization of L-lysine hydrochloride is inefficient due to polymerization. Converting to the methyl ester lowers the activation energy for ring closure. We utilize a solvent-assisted cyclization in methanol/glycol to control heat transfer and minimize oligomer formation.

Materials
  • L-Lysine Methyl Ester Dihydrochloride: 1.0 kg (4.29 mol)

  • Sodium Methoxide (25% in MeOH): 1.85 kg (8.58 mol)

  • Methanol (anhydrous): 10 L

  • 2-Propanol (IPA): 5 L (for crystallization)

Experimental Workflow
  • Neutralization: Charge L-Lysine Methyl Ester 2HCl and Methanol (10 L) into a 20 L glass-lined reactor. Cool to 0–5°C.

  • Base Addition: Add Sodium Methoxide solution dropwise over 2 hours.

    • Control Point: Maintain internal temperature

      
       to prevent premature cyclization or hydrolysis.
      
  • Filtration: The neutralization generates NaCl. Filter the slurry to remove salts. The filtrate contains the free base lysine ester.

  • Cyclization (The Critical Step): Transfer filtrate to a pressure reactor (optional, or reflux setup). Heat to reflux (65°C) for 48–72 hours.

    • Monitoring: Monitor disappearance of linear ester via HPLC.

    • Note: Higher boiling solvents (e.g., ethylene glycol) reduce time but increase racemization risk. Methanol reflux is slower but preserves %ee.

  • Isolation: Concentrate the reaction mixture under vacuum to a thick oil.

  • Crystallization: Add 2-Propanol (5 L) and heat to 50°C to dissolve. Cool slowly to 0°C over 6 hours.

  • Filtration: Collect the white crystalline solid.

    • Expected Yield: 60–70% (approx. 350–400 g).

    • Purity: >98% (HPLC), >99% ee.

Process Protocol 2: Benzoylation to Target

Objective: Synthesis of


-(2-oxoazepan-3-yl)benzamide.
Scale:  300 g Input (Intermediate from Step 1)
Rationale

A biphasic Schotten-Baumann condition is often preferred for scale, but for high-value chiral amines, anhydrous conditions using Triethylamine (TEA) in Dichloromethane (DCM) offer easier moisture control and prevent ring-opening hydrolysis of the lactam.

Materials
  • (S)-3-amino-hexahydro-2H-azepin-2-one: 300 g (2.34 mol)

  • Benzoyl Chloride: 345 g (2.45 mol, 1.05 eq)

  • Triethylamine (TEA): 260 g (2.57 mol, 1.1 eq)

  • Dichloromethane (DCM): 3.0 L

  • Ethyl Acetate/Heptane: For recrystallization.

Experimental Workflow
  • Dissolution: Charge 3-amino-caprolactam and DCM (3.0 L) into a 5 L reactor. Stir until dissolved.

  • Base Addition: Add TEA. Cool mixture to 0–5°C.

  • Acylation: Add Benzoyl Chloride dropwise over 90 minutes.

    • Exotherm Alert: Reaction is highly exothermic. Rate of addition must be controlled to keep Temp

      
      .
      
  • Reaction: Allow to warm to 20°C and stir for 4 hours.

    • IPC (In-Process Control): TLC/HPLC should show <1% starting amine.

  • Quench & Wash: Add water (1.5 L). Stir for 15 mins. Separate phases.

    • Wash organic layer with 0.5N HCl (1.0 L) to remove unreacted amine/TEA.

    • Wash with Sat. NaHCO3 (1.0 L) to remove benzoic acid.

    • Wash with Brine (1.0 L).

  • Solvent Swap & Crystallization: Distill off DCM under reduced pressure. Swap solvent to Ethyl Acetate (1.5 L).

  • Precipitation: Heat to reflux, then add Heptane (approx 1.0 L) until slight turbidity. Cool to 5°C.

  • Drying: Filter the white solid and dry at 45°C under vacuum.

ProcessFlow Reactor Reactor (DCM + Amine + TEA) Addition Controlled Addition (Benzoyl Chloride) Reactor->Addition T < 10°C Quench Aq. Workup (HCl / NaHCO3 washes) Addition->Quench IPC: Complete Evap Solvent Swap (DCM -> EtOAc) Quench->Evap Organic Phase Cryst Crystallization (EtOAc / Heptane) Evap->Cryst Reflux -> Cool

Figure 2: Process flow diagram for the benzoylation and purification stages.

Analytical Quality Control

ParameterMethodSpecificationNotes
Purity HPLC (C18 Column)> 99.0% a/aMobile Phase: ACN/Water (0.1% TFA)
Chiral Purity Chiral HPLC> 99.5% eeColumn: Chiralpak AD-H or Sumichiral OA-6100 [1]
Residual Solvent GC-Headspace< 5000 ppm (Class 3)Ensure DCM removal
Water Content Karl Fischer< 0.5% w/wCritical for stability

Safety & Hazard Analysis

  • L-Lysine Cyclization: The neutralization of the dihydrochloride salt with methoxide is exothermic. Methanol vapor is flammable (Flash point: 11°C). Ensure reactor is grounded.

  • Benzoyl Chloride: Potent lachrymator and corrosive. Reacts violently with water. All transfer lines must be dry.

  • Thermal Runaway: The cyclization step involves long reflux times. Ensure condenser coolant flow is interlocked with the heating mantle/jacket to prevent solvent boil-off and dry crusting, which can lead to local overheating.

References

  • Gerspacher, M., et al. (2003).[1] "Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide." Journal of Medicinal Chemistry, 46(16), 3508-3513.[1] Link

  • Sifniades, S., et al. (1976). "Process for the production of epsilon-caprolactam."[2] U.S. Patent 3,955,748. (Describes general caprolactam hydrolysis/synthesis dynamics). Link

  • Zhang, J., et al. (2017). "Convenient synthesis of caprolactam from lysine: alternative of current benzene-based caprolactam production."[3] Michigan State University Digital Repository. Link

  • BenchChem Protocols. (2025).[4] "Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note." (Reference for general benzoylation work-up standards). Link

Sources

Troubleshooting & Optimization

improving water solubility of N-(2-oxoazepan-3-yl)benzamide for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Water Solubility for Cell Culture Applications

Welcome to the technical support guide for N-(2-oxoazepan-3-yl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As Senior Application Scientists, we understand that achieving and maintaining the solubility of hydrophobic compounds in aqueous cell culture media is a critical and often challenging step. This guide provides in-depth, troubleshooting-oriented answers to common questions, detailed protocols, and the scientific rationale behind our recommendations to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Core Challenge

This section addresses the fundamental properties of this compound and the reasons behind its limited aqueous solubility.

Q1: What are the physicochemical properties of this compound that contribute to its poor water solubility?

This compound is a structurally complex molecule with an inherent hydrophobicity that limits its solubility in water. Its structure, which features a benzamide group attached to a caprolactam (azepan-2-one) ring, presents several characteristics that favor solubility in organic solvents over aqueous media.

  • Hydrophobic Benzene Ring: The benzamide portion contains an aromatic benzene ring, which is nonpolar and repels water.

  • Large Nonpolar Scaffold: The seven-membered caprolactam ring, while containing polar amide functionality, contributes significantly to the molecule's size and nonpolar surface area.

  • Limited Hydrogen Bonding Potential: While the two amide groups contain hydrogen bond donors and acceptors, the molecule's overall large, hydrophobic structure dominates its interactions, preventing it from being readily hydrated by water molecules.

The parent molecule, benzamide, is itself only slightly soluble in water, with a reported solubility of about 13.5 g/L at 25°C.[1][2] The addition of the bulky 2-oxoazepan-3-yl group to the benzamide core further increases its molecular weight and lipophilicity, predictably decreasing its aqueous solubility.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₃H₁₆N₂O₂Based on chemical structure.
Molecular Weight ~232.28 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidCommon for benzamide derivatives.[2]
Aqueous Solubility PoorThe large hydrophobic structure, including a benzene ring and a caprolactam ring, outweighs the polar amide groups.
Organic Solvent Solubility GoodExpected to be soluble in polar organic solvents like DMSO, DMF, and ethanol.[1][2]
Ionization Potential Very LowAmide groups are generally neutral in the physiological pH range (7.2-7.4), making pH adjustment an ineffective primary strategy for solubilization.[3]

Table 1: Inferred physicochemical properties of this compound based on its chemical structure and data from related compounds.

Q2: Why does my compound precipitate when I add it directly to my cell culture medium?

This is a common outcome for poorly soluble compounds. Cell culture medium is an aqueous, buffered salt solution containing amino acids, vitamins, and glucose.[4] When you introduce a hydrophobic compound like this compound, its molecules have a stronger affinity for each other than for the water molecules in the medium. This self-association leads to the formation of solid aggregates that fall out of solution, a process known as precipitation.[5]

Even if you manage to dissolve a small amount initially, you may be creating an unstable, supersaturated solution. Any minor disturbance, such as temperature changes or the addition of other components (like serum), can trigger rapid precipitation, rendering the compound unavailable to the cells and making concentration-dependent studies unreliable.

Section 2: Initial Troubleshooting: The Co-Solvent Approach

The most direct method to solubilize a hydrophobic compound is to first dissolve it in a small amount of a water-miscible organic solvent. This section details the use of Dimethyl Sulfoxide (DMSO), the most common co-solvent in cell culture.

Q3: What is the first and simplest method I should try for dissolving this compound?

The recommended first step is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your cell culture medium to achieve the final desired concentration.[6] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. By creating a concentrated stock, you only need to add a very small volume to your aqueous medium, which helps prevent the final concentration of DMSO from reaching toxic levels for your cells.[7][8]

Q4: How do I properly prepare and use a DMSO stock solution?

Following a validated protocol is essential for reproducibility. This workflow minimizes the risk of precipitation and ensures accurate final concentrations.

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Add DMSO: Add a calculated volume of high-purity, sterile-filtered DMSO to the tube to achieve a high-concentration stock (e.g., 10-50 mM). For a 10 mM stock of a compound with a MW of 232.28 g/mol , you would dissolve 2.32 mg in 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter) into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilution: To treat your cells, perform a serial dilution. First, dilute the DMSO stock into your cell culture medium to create an intermediate concentration. Then, add a small volume of this intermediate solution to your cell culture wells to reach the final desired concentration. Crucially, the final concentration of DMSO in the culture should be kept as low as possible.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) to Dissolve Completely add_dmso->dissolve store 4. Store Aliquots at -20°C dissolve->store thaw 5. Thaw One Aliquot store->thaw dilute 6. Serially Dilute Stock into Culture Medium thaw->dilute add_to_cells 7. Add to Cells dilute->add_to_cells control IMPORTANT: Prepare Vehicle Control (Medium + same % DMSO) add_to_cells->control

Workflow for preparing and using a DMSO stock solution.
Q5: What are the risks of using DMSO and how can I mitigate them?

While highly effective, DMSO is not inert and can have biological effects, including cytotoxicity, cell differentiation, and interference with signaling pathways.[9] The key to mitigating these risks is to minimize the final concentration in your cell culture.

Co-SolventRecommended Max. Final Conc.Notes & Considerations
DMSO ≤ 0.1% (v/v) Generally considered safe for most cell lines with minimal effects.[8]
0.1% - 0.5% (v/v)May be tolerated by some robust cell lines, but requires careful validation.[7]
≥ 1.0% (v/v)Often cytotoxic and can induce significant off-target effects.[10]
Ethanol ≤ 0.5% (v/v)Can also be cytotoxic; effects are cell-line dependent.[11][12]

Table 2: General guidelines for maximum final concentrations of common co-solvents in cell culture. These values should be empirically validated for your specific cell line.

Mitigation Strategies:

  • High-Concentration Stock: Prepare the highest possible stock concentration to ensure the volume added to your media is minimal.

  • Vehicle Control: This is non-negotiable. Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO (in medium) as your experimental groups, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[13]

  • Dose-Response Test: Before starting your main experiments, perform a dose-response curve for DMSO alone on your cells to determine the highest non-toxic concentration for your specific cell line.

Section 3: Advanced Solubilization Strategies

If DMSO is not a viable option due to cellular sensitivity or if your compound still precipitates at the desired concentration, more advanced formulation techniques are required.

Q6: I need to avoid DMSO. What is a good alternative?

When DMSO is not suitable, the next strategy to consider is complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[14] Beta-cyclodextrin (β-CD) and its chemically modified derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used in pharmaceutical formulations and cell culture.[10][15]

Q7: How do cyclodextrins work?

Cyclodextrins have a unique toroidal or "donut" shape. The exterior of the torus is hydrophilic (water-loving), while the central cavity is hydrophobic (water-repelling). A poorly soluble drug molecule, like this compound, can be entrapped within this hydrophobic cavity, forming a water-soluble "inclusion complex."[14][16] This complex can then be readily dissolved in aqueous solutions like cell culture media.

G cluster_result Result: Increased Apparent Solubility Compound Hydrophobic Compound (this compound) Complex Water-Soluble Inclusion Complex Compound->Complex Enters Cavity Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Encapsulates Water Aqueous Medium (Cell Culture Media)

Mechanism of cyclodextrin-mediated solubilization.
Cyclodextrin TypeKey FeaturesCommon Applications
β-Cyclodextrin (β-CD) Lower cost, lower aqueous solubility.Basic complexation, but can be limited by its own solubility.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity.Highly recommended for cell culture. Widely used in parenteral drug formulations.[14]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, negatively charged.Excellent for complexing with basic drugs.

Table 3: Comparison of common β-cyclodextrins used for pharmaceutical formulations.

Q8: How do I prepare a formulation with cyclodextrins?

This protocol involves creating an aqueous stock solution of the compound-cyclodextrin complex, which can then be diluted directly into your cell culture medium.

  • Prepare Cyclodextrin Solution: Dissolve an excess molar amount of HP-β-CD (e.g., a 5-10 fold molar excess relative to your compound) in sterile water or phosphate-buffered saline (PBS). Warming to 37-40°C can help.

  • Add Compound: Add the pre-weighed this compound powder directly to the cyclodextrin solution.

  • Promote Complexation: Mix the suspension vigorously for several hours (4-24 hours) at room temperature or a slightly elevated temperature, protected from light. A magnetic stirrer or orbital shaker is ideal. Sonication in a bath sonicator for short periods can also facilitate complex formation.

  • Remove Undissolved Compound: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, un-complexed compound.

  • Collect and Sterilize Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution of the inclusion complex. Sterile-filter it through a 0.22 µm filter (e.g., PVDF or PES).

  • Determine Concentration (Optional but Recommended): The exact concentration of the dissolved compound in your stock solution should be determined analytically using HPLC-UV or a similar method.

  • Usage and Storage: Dilute the aqueous stock directly into your cell culture medium. Store the stock at 4°C for short-term use or -20°C for long-term storage.

Q9: What are other advanced methods if my compound is still problematic?

For exceptionally difficult-to-dissolve compounds, or when controlled release is desired, nanoformulation strategies can be employed. These are advanced techniques that require specialized equipment and expertise.[17]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer itself.[18][19][20]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that entrap the drug, enhancing its stability and solubility.[21][22]

These methods offer powerful ways to deliver hydrophobic drugs but involve a significant increase in formulation development and characterization.[17]

Section 4: Decision Making & Best Practices
Q10: How do I choose the best solubilization strategy for my experiment?

The optimal strategy depends on your compound's properties, your cell line's sensitivity, and your experimental goals. Use this decision tree to guide your choice.

G start Start: Need to dissolve This compound q1 Can you tolerate a low level (e.g., <0.1%) of organic solvent? start->q1 use_dmso Strategy 1: Use DMSO Prepare a high-concentration stock. Always use a vehicle control. q1->use_dmso Yes use_cyclo Strategy 2: Use Cyclodextrins Form an inclusion complex with HP-β-CD to create an aqueous stock. q1->use_cyclo No q2 Is the compound soluble enough in DMSO stock to achieve the final concentration with <0.1% DMSO? use_dmso->q2 q2->use_cyclo No end_dmso Proceed with Experiment q2->end_dmso Yes use_nano Strategy 3: Advanced Formulation Consider liposomes or nanoparticles. (Requires formulation expertise) use_cyclo->use_nano Still Precipitates end_cyclo Proceed with Experiment use_cyclo->end_cyclo Solubilized

Decision tree for selecting a solubilization strategy.
References
  • Putra, O. D., et al. (2017). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals. Available at: [Link]

  • Wikipedia. (2023). Benzamide. Available at: [Link]

  • PubChem. (n.d.). 3,4-dimethyl-N-[(3R)-2-oxoazepan-3-yl]benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Gao, C., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • Gao, R., et al. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Dadparvar, M., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Magnetochemistry. Available at: [Link]

  • Ghasemi, M., et al. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Wagner, A., et al. (2006). Liposome Formulations of Hydrophobic Drugs. Methods in Molecular Biology. Available at: [Link]

  • Bio/Pharma Reporter. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0). Available at: [Link]

  • Modi, T., & Elmowafy, M. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Water-Soluble Compounds Through Salt Formation. Available at: [Link]

  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Available at: [Link]

  • Research Journal of Pharmacognosy. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]

  • Di Francesco, M. A., et al. (2023). Liposomal Tubacin: Strategies for the Formulation of a Highly Hydrophobic Anticancer Drug. Pharmaceutics. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Available at: [Link]

  • ResearchGate. (2023). Cyclodextrin-based carriers for targeted drug delivery. Available at: [Link]

  • Google Patents. (n.d.). Methods for making liposomes containing hydrophobic drugs.
  • Pharmaceutical Technology. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Available at: [Link]

  • Pei, Y., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of International Medical Research. Available at: [Link]

  • Funch, T. L., & Møller, T. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • ResearchGate. (2015). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells? Available at: [Link]

  • MDPI. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Eurasia Academic Publishing Group. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Available at: [Link]

  • MDPI. (2022). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Available at: [Link]

  • Iranian Journal of Pharmaceutical Research. (2014). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Available at: [Link]

  • YouTube. (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Available at: [Link]

  • Iranian Journal of Blood and Cancer. (2012). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Available at: [Link]

  • International Journal of Innovative Research in Technology. (2024). Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review. Available at: [Link]

  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • PubMed. (2006). Liposome formulations of hydrophobic drugs. Available at: [Link]

  • Chemistry LibreTexts. (2023). Factors that Affect Solubility. Available at: [Link]

  • ResearchGate. (2011). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • SciSpace. (2006). Liposome formulations of hydrophobic drugs. Available at: [Link]

  • PubMed Central. (2023). Cyclodextrins in drug delivery: applications in gene and combination therapy. Available at: [Link]

  • PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Oxo-1,4-oxazepan-4-yl)benzamide. National Center for Biotechnology Information. Available at: [Link]

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troubleshooting low yields in 3-amino-caprolactam benzoylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of low yields in the benzoylation of 3-amino-


-caprolactam (ACL). It is structured as a support center resource for researchers and process chemists.

Topic: Troubleshooting Low Yields in


-Benzoylation of 3-Amino-

-Caprolactam Document ID: TS-ACL-BZ-004 Author: Senior Application Scientist Team Last Updated: February 5, 2026

Diagnostic Architecture

Before adjusting parameters, determine the failure mode using the logic flow below. Low yields in this specific reaction are rarely random; they usually stem from competing kinetics between acylation and hydrolysis, or phase transfer inefficiencies.

TroubleshootingFlow Start ISSUE: Low Yield (<60%) CheckSM 1. Check Starting Material (Is it ACL-HCl salt?) Start->CheckSM CheckpH 2. Check Reaction pH (Is pH maintained 8-10?) CheckSM->CheckpH Free Base SaltYes Yes: Did you add extra base eq? CheckSM->SaltYes Salt Form CheckTemp 3. Check Temperature (Is T > 10°C during addition?) CheckpH->CheckTemp pH OK pHNo No: pH < 7 or > 12 CheckpH->pHNo CheckWorkup 4. Check Work-up (Is product water-soluble?) CheckTemp->CheckWorkup Temp OK TempYes Yes CheckTemp->TempYes Sol_Solubility SOLUTION: Product has amphiphilic character. Salt out (NaCl) or use DCM extraction. CheckWorkup->Sol_Solubility Yield loss in aqueous SaltYes->CheckpH Base corrected Sol_Salt SOLUTION: Neutralize salt first. Requires 2.0+ eq base total. SaltYes->Sol_Salt No extra base Sol_pH SOLUTION: pH < 7: No reaction pH > 12: Hydrolysis/Di-acylation. Buffer to pH 9. pHNo->Sol_pH Sol_Temp SOLUTION: Hydrolysis of BzCl is faster than acylation. Cool to 0-5°C. TempYes->Sol_Temp

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in aminocaprolactam benzoylation.

Technical Q&A: Troubleshooting & Optimization

Section A: Reaction Setup & Stoichiometry

Q1: I am using 3-aminocaprolactam hydrochloride. Why is my yield consistently below 40% even with 1.1 equivalents of base?

Analysis: This is a stoichiometry error. 3-aminocaprolactam (ACL) is frequently supplied as the dihydrochloride or monohydrochloride salt (e.g., from L-lysine cyclization).

  • The Trap: If you use 1.1 equivalents of base (e.g., NaOH or TEA), the first 1.0 equivalent is consumed solely to neutralize the HCl salt. This leaves only 0.1 equivalents to scavenge the HCl produced during the benzoylation. The reaction acidifies rapidly, protonating the unreacted amine and stopping the reaction.

  • The Fix: You must treat the HCl salt as a distinct species.

    • Base Requirement: 1.0 eq (neutralization) + 1.0 eq (scavenger) + 0.1-0.2 eq (excess) = 2.2 equivalents total .

    • Protocol Adjustment: Pre-stir the ACL-HCl with 1.0 eq of base for 15 minutes before adding benzoyl chloride.

Q2: What is the optimal solvent system? I am seeing precipitation during the reaction.

Analysis: Pure aqueous conditions (Schotten-Baumann) often fail because the benzoylated product (


-benzoyl-3-aminocaprolactam) is less water-soluble than the starting material, but not insoluble enough to precipitate quantitatively, leading to "oiling out" or occlusion of reagents.
  • Recommendation: Use a biphasic system or a water-miscible organic co-solvent.

    • System A (Biphasic): DCM/Water (1:1) with solid

      
       or NaOH. The product partitions into DCM, protecting it from hydrolysis.
      
    • System B (Homogeneous): THF/Water (1:1). This keeps the benzoyl chloride in solution longer, increasing the contact time with the amine.

Section B: Selectivity & Side Reactions

Q3: Can benzoyl chloride react with the lactam nitrogen (ring nitrogen)?

Analysis: Yes, this is a primary cause of low "useful" yield.

  • Mechanism: The exocyclic amine (

    
    -amino) is the kinetic product (more nucleophilic). However, under high pH (pH > 12) or with excess benzoyl chloride (> 1.5 eq), the lactam nitrogen can be deprotonated (pKa ~15-17) and acylated, forming a di-benzoyl imide .
    
  • Detection: Check your TLC/HPLC. A less polar spot running faster than your product indicates di-benzoylation.

  • Prevention:

    • Keep pH between 8 and 10.

    • Add Benzoyl Chloride dropwise at 0°C.

    • Avoid large excesses of BzCl (keep to 1.05 – 1.1 eq).

Q4: My reagent (Benzoyl Chloride) seems to disappear, but no product forms. Where is it going?

Analysis: Hydrolysis. Benzoyl chloride reacts with water to form benzoic acid.[1]

  • Competitive Kinetics:

    
    , but the concentration of water is effectively 55 M. If the mixing is poor or the temperature is high (>20°C), hydrolysis dominates.
    
  • The Fix:

    • Temperature: Maintain 0–5°C during addition.

    • Agitation: Vigorous stirring is non-negotiable in biphasic systems to increase the interfacial surface area.

Section C: Work-up & Isolation

Q5: The reaction looks complete by TLC, but I lose mass during aqueous work-up. Is the product water-soluble?

Analysis: 3-benzamidocaprolactam retains the polar lactam core. While less soluble than the free amine, it has significant water solubility, especially in the presence of benzoate salts which can act as hydrotropes.

  • Recovery Protocol:

    • Do not rely on filtration alone unless the concentration is very high.

    • Extraction: Extract the aqueous layer 3x with DCM or Ethyl Acetate.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction to drive the product into the organic phase.

    • Benzoic Acid Removal: Wash the organic layer with saturated

      
       to remove benzoic acid byproducts.
      

Optimized Experimental Protocol

Objective: Synthesis of


-benzoyl-3-aminocaprolactam (High Yield Method).

Reagents:

  • 3-Amino-

    
    -caprolactam Hydrochloride (10 mmol, 1.64 g)
    
  • Benzoyl Chloride (11 mmol, 1.55 g)

  • Triethylamine (22 mmol, 3.0 mL) [Note: 2.2 eq used due to HCl salt]

  • Dichloromethane (DCM) (20 mL)

  • Water (10 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-aminocaprolactam HCl in water (10 mL). Add DCM (20 mL).

  • Neutralization: Add Triethylamine (3.0 mL) in one portion. The biphasic mixture will stir vigorously.

    • Checkpoint: Ensure the aqueous layer pH is basic (~ pH 9-10).

  • Addition: Cool the mixture to 0°C (ice bath). Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes.

    • Why? Controls exotherm and minimizes hydrolysis.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Separate phases.

    • Re-extract aqueous phase with DCM (

      
      ).
      
    • Combine organics and wash with

      
       (10 mL) to remove unreacted amine, then Sat. 
      
      
      
      (10 mL) to remove benzoic acid.
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Expected Yield: 85-95%.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways governing the yield.

ReactionPathways Reactants 3-Amino-Caprolactam + Benzoyl Chloride Product 3-Benzamidocaprolactam (Target Product) Reactants->Product pH 8-10 0°C Hydrolysis Benzoic Acid (Hydrolysis) Reactants->Hydrolysis Water excess High Temp DiAcyl N,N'-Dibenzoyl (Over-reaction) Reactants->DiAcyl Excess BzCl pH > 12 RingOpen Lysine Derivatives (Ring Opening) Reactants->RingOpen Strong Acid/Base Heat Product->DiAcyl Excess BzCl

Figure 2: Kinetic pathways. Green path represents optimized conditions; red/yellow paths represent common yield-loss mechanisms.

Data Summary: Solvent & Base Effects

ConditionBaseSolventTypical YieldMajor Issues
Schotten-Baumann NaOH (aq)Water40-55%Hydrolysis of BzCl; Product oiling out.
Homogeneous TEATHF60-70%Salt (TEA-HCl) filtration issues; hygroscopic solvent.
Biphasic (Recommended) TEA /

DCM/Water85-95% Excellent phase separation; product protected in DCM.
High pH (>12) NaOH (excess)Water<30%Di-benzoylation; Lactam hydrolysis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for amine protection).
  • Morpurgo, M., et al. (2002).[2] Selective alkylation and acylation of alpha and epsilon amino groups...[3][4] Bioconjugate Chemistry.[2][4] Link (Discusses selectivity between alpha and epsilon amines, relevant to lysine-derived lactams).

  • Zhang, J., et al. (2014).

    
    -amino-
    
    
    
    -caprolactam. Royal Society of Chemistry. Link (Validation of ACL synthesis and handling).
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard Schotten-Baumann protocols).[5]

Sources

Technical Support Center: Handling Hygroscopic Amino-Caprolactam Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Challenge: Hygroscopicity in Amino-Caprolactam Precursors

Welcome to the technical support guide for handling amino-caprolactam precursors. As a researcher in drug development or polymer science, you understand that the integrity of your starting materials is paramount. Amino-caprolactam and its precursors are valuable building blocks, but their utility is directly linked to their purity and anhydrous nature.

These molecules possess polar functional groups, specifically amine and amide moieties, which readily form hydrogen bonds with atmospheric water. This property, known as hygroscopicity, is the tendency of a substance to absorb and retain moisture from the surrounding environment. Failure to properly manage this characteristic can lead to significant experimental complications, including compromised reactions, inconsistent results, and product failure.

This guide provides a comprehensive, question-and-answer-based resource to help you navigate the challenges of working with these sensitive compounds. We will delve into the causality behind best practices, offering not just protocols, but the scientific reasoning to empower your experimental design.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with hygroscopic amino-caprolactam precursors.

Q1: My container of amino-caprolactam precursor has visible clumps. What does this mean and can I still use it?

Answer: The presence of clumps or caking in a normally free-flowing powder is a primary visual indicator of moisture absorption.[1] When the precursor absorbs atmospheric water, the surface of the solid particles can partially dissolve, leading to the formation of solid bridges between particles upon slight environmental fluctuations, resulting in agglomeration.

Can you still use it? It is not recommended to use the material directly. The absorbed water is not just a physical contaminant; it is a reactive impurity. The exact water content is unknown, which makes stoichiometric calculations impossible and introduces a significant source of irreproducibility.[2] Furthermore, the water can actively interfere with or inhibit your reaction.[3][4][5]

Expert Recommendation: Before use, the clumped material must be dried under appropriate conditions to restore its anhydrous state. A detailed drying protocol is provided in Section 4. After drying, it is crucial to confirm the water content quantitatively using a method like Karl Fischer titration.

Q2: What are the specific chemical consequences of using a "wet" amino-caprolactam precursor in my synthesis?

Answer: The consequences of moisture contamination extend beyond simple dilution of your reagent. Water can be a potent participant in side reactions, fundamentally altering your expected outcome.

  • Inhibition of Anionic Polymerization: In the anionic ring-opening polymerization of caprolactam to form polyamides (like Nylon-6), water acts as a potent inhibitor.[3][4][5] It can protonate the highly reactive anionic initiators or growing polymer chains, effectively terminating the polymerization process. This leads to drastically reduced molecular weights and poor material properties, or even complete reaction failure.[3]

  • Hydrolysis: The amide bond within the caprolactam ring is susceptible to hydrolysis, especially under elevated temperatures or in the presence of acidic or basic catalysts. This reaction opens the ring to form 6-aminocaproic acid.[6][7] While this is a desired first step in hydrolytic polymerization, uncontrolled hydrolysis from contamination introduces a different species into your reaction, disrupting the intended mechanism and kinetics.

  • Side Reactions with Catalysts/Reagents: Many organometallic reagents or strong bases used in synthesis are extremely water-sensitive.[8] Moisture will consume these reagents in non-productive side reactions, leading to lower yields and the formation of unwanted byproducts.[9][10]

Q3: What are the absolute best practices for storing hygroscopic precursors upon receipt?

Answer: Proper storage is the first and most critical line of defense against moisture contamination. Upon receiving a new container, you should immediately implement the following storage protocol.

  • Inspect the Seal: Ensure the manufacturer's seal is intact. If the seal is compromised, the material should be considered suspect and quarantined for analysis (e.g., Karl Fischer titration) before use.

  • Date the Container: Write the date received and the date opened clearly on the label.[11] This helps track the potential exposure of the material over time.

  • Use Secondary Containment: Place the tightly sealed manufacturer's container inside a secondary containment vessel. The best option is a desiccator charged with an active desiccant (e.g., Drierite™, silica gel).[12] For highly sensitive precursors, storage inside an inert atmosphere glovebox is the gold standard.[13][14]

  • Control the Environment: Store the desiccator or place the glovebox in a cool, dry area away from direct sunlight and heat sources.[11][15] Avoid areas with high humidity or significant temperature fluctuations, which can cause pressure changes and compromise container seals.

Storage MethodAtmosphereKey BenefitBest For
Desiccator Dry Air/Inert GasPrevents moisture ingress during storageModerately hygroscopic solids
Glovebox Dry, Inert (N₂ or Ar)Provides a controlled handling environmentHighly hygroscopic or air-sensitive solids
Sealed Ampule Under Vacuum/Inert GasUltimate long-term protectionSmall quantities, standards, long-term storage
Q4: I don't have access to a glovebox. How can I safely weigh and transfer these precursors?

Answer: While a glovebox is ideal, meticulous technique can allow for successful handling on the bench. The key is to minimize atmospheric exposure at every step.

  • Work Quickly and Efficiently: Have all glassware, spatulas, and weighing funnels clean, dry, and ready before opening the precursor container.[1] Glassware should be oven-dried (e.g., 125°C overnight) and cooled in a desiccator just before use.[8][16]

  • Use an Inert Gas Blanket: If possible, rig a gentle stream of dry nitrogen or argon to flow over the balance and the container opening during weighing and transfer. This creates a localized inert atmosphere that displaces moist air.

  • Weigh by Difference: Weigh the sealed container of the precursor. Quickly transfer an approximate amount to your reaction flask, then immediately and tightly reseal the precursor container. Weigh the precursor container again. The difference in mass is the amount of reagent transferred. This method avoids leaving the bulk material exposed while you adjust the amount on the balance.

  • Use a Septum-Sealed Flask: For transfers into a reaction, use a flask sealed with a rubber septum. The precursor can be added via a powder funnel, which is then quickly replaced by the septum, and the flask can be purged with inert gas.

Q5: How can I quantitatively measure the water content in my precursor?

Answer: Visual inspection is subjective. The definitive method for accurately determining water content in solids is Karl Fischer (KF) Titration .[17]

KF titration is a highly specific and sensitive technique that reacts stoichiometrically with water. It can detect water at parts-per-million (ppm) levels, providing the accuracy needed for sensitive applications. There are two main types:

  • Volumetric KF: Best for higher water content (>1%). The sample is added directly to the KF cell.[18]

  • Coulometric KF: Ideal for trace amounts of water (<1%). The sample is typically heated in an oven, and the evaporated water is carried by a dry gas stream into the coulometric cell.

For solid amino-caprolactam precursors, a KF titrator equipped with a solid evaporator oven is the recommended setup to ensure all bound and free water is released for measurement.

Section 3: Troubleshooting Guide

This section provides a scenario-based approach to resolving common experimental failures related to hygroscopic precursors.

Scenario 1: My reaction yield is consistently low or zero, even when using a literature procedure.

Troubleshooting_Yield

Causality & Action Plan:

  • Primary Cause Analysis: Low or no yield in reactions sensitive to moisture is very often traced back to water contamination from the starting materials, solvents, or glassware.[2][9][10] As established, water can inhibit catalysts, terminate reactions, or cause unwanted side reactions.[3][5]

  • Verification Step: Do not guess. Quantify the problem by measuring the water content of your precursor stock using Karl Fischer titration. This provides a baseline and confirms or refutes your suspicion.

  • Corrective Action: Implement a rigorous drying protocol for your precursor (see SOP 2). Do not neglect other sources of water; ensure all solvents are freshly dried over molecular sieves[19] and all glassware is flame- or oven-dried immediately before use.[8][16]

  • Re-Execution: Run the reaction again under strictly anhydrous conditions, using the now-verified dry precursor and solvents.

Scenario 2: I'm seeing inconsistent results (e.g., variable yields, different product purity) between experiments run on different days.

Causality & Action Plan:

  • Primary Cause Analysis: Inconsistent results are often a symptom of a variable you are not controlling. For hygroscopic reagents, the most likely variable is the degree of moisture absorption, which can change daily with fluctuations in lab humidity. A reagent opened on a dry day may perform well, while the same reagent opened on a humid day could fail.

  • Standardize Handling: This is a workflow problem. You must treat the precursor as a moisture-sensitive reagent every single time , regardless of the apparent lab environment.

    • Implement a "Single Use" Aliquot System: Inside a glovebox or under an inert gas flush, divide a new bottle of precursor into smaller, single-use vials. This prevents repeated exposure of the main stock to the atmosphere.

    • Never Return Unused Reagent: Once a reagent is removed from the container, never return the excess to the stock bottle. It should be considered potentially contaminated. .

  • Verification Step: Before starting a critical series of experiments, perform a single Karl Fischer titration on a small sample from the aliquot you intend to use. This validates the integrity of your storage and aliquoting procedure.

Section 4: Standard Operating Procedures (SOPs)

These SOPs provide step-by-step instructions for essential handling techniques.

SOP 1: Handling and Weighing Precursors in a Glovebox

A glovebox provides the most secure environment for handling highly moisture-sensitive materials by maintaining a dry, inert atmosphere of nitrogen or argon.[13][14][20]

  • Preparation:

    • Ensure the glovebox oxygen (<10 ppm) and moisture (<1 ppm) levels are within the acceptable range.

    • Place all necessary items (spatulas, weigh boats, vials, notebook) inside the antechamber. Ensure all items are clean and dry; wipe down with a lint-free cloth and isopropanol if necessary to remove surface moisture before transfer.

    • Purge the antechamber according to the manufacturer's instructions (typically 3-5 pump/refill cycles).

  • Equilibration:

    • Transfer the sealed precursor container into the glovebox via the antechamber.

    • Allow the container to sit inside the glovebox for at least 30 minutes to thermally equilibrate before opening. This prevents condensation of trace moisture onto the cold powder.

  • Weighing:

    • Tare the analytical balance inside the glovebox.

    • Open the precursor container. Using a clean, dry spatula, transfer the desired amount of solid to a tared vial or weigh boat.

    • Keep the stock container open for the minimum time possible.

    • Securely seal the receiving vial and the main stock container immediately after the transfer.

  • Cleanup and Removal:

    • Clean any spills inside the glovebox immediately.

    • Transfer the sealed vial containing your weighed precursor out of the glovebox via the antechamber.

SOP 2: Drying a Hygroscopic Precursor using a Vacuum Oven

This procedure is used to remove absorbed water from a precursor that has been exposed to moisture.

  • Preparation:

    • Select a clean, dry Schlenk flask or a round-bottom flask appropriately sized for the amount of solid.

    • Spread the hygroscopic solid in a thin, even layer on the bottom of the flask to maximize surface area.

  • Drying:

    • Connect the flask to a vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from solvent vapors and water.

    • Place the flask in a vacuum oven.

    • Begin pulling vacuum slowly to avoid disturbing the powder.

    • Once a stable vacuum is achieved (<1 Torr), slowly increase the oven temperature. Crucially, the temperature must remain well below the melting or decomposition point of the compound. A typical starting point is 40-50°C.

    • Dry for a minimum of 4-12 hours. The optimal time depends on the amount of material and the extent of water absorption.

  • Validation and Storage:

    • After the drying period, allow the oven to cool to room temperature before breaking the vacuum.

    • Backfill the oven and flask with a dry, inert gas (nitrogen or argon).

    • Immediately transfer the flask into a glovebox or a high-quality desiccator for storage.

    • Self-Validation: Before using the dried material, submit a small sample for Karl Fischer analysis to confirm that the water content is within your acceptable limit (e.g., <50 ppm).[21]

Section 5: References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Peng, C., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Science of The Total Environment. Retrieved from [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Wang, Z., et al. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. Preprints.org. Retrieved from [Link]

  • ScienceDirect. (n.d.). Aminocaproic Acid. Retrieved from [Link]

  • Gouverneur, K., et al. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. Polymers. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • PubMed. (2011). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Reddit. (2022). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • Google Patents. (n.d.). Method for drying hygroscopic material and the product thereof. Retrieved from

  • MDPI. (2020). Effect of Composition on the Crystallization, Water Absorption, and Biodegradation of Poly(ε-caprolactam-co-ε-caprolactone) Copolymers. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Department of Chemistry. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • ACS Publications. (2014). Combined Effect of Humidity and Composition on the Molecular Mobilities of Poly(ε-caprolactone-ran-ε-caprolactam) Copolymers. Macromolecules. Retrieved from [Link]

  • PMC. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • ResearchGate. (n.d.). Moisture sorption of e-caprolactam and its influence on the anionic polymerization in the thermoplastic RTM-process - An overview. Retrieved from [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2021). Storing/handling moisture sensitive chemicals outside of the glovebox? r/chemistry. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Bristol. (2018). SOP For Operation Of Glove Boxes. School of Chemistry. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Khodabakhshi, K. (n.d.). Optimised polymerization conditions for inkjetting of caprolactam to produce polyamide parts. Retrieved from [Link]

  • ACS Publications. (1981). Determination of water in solids by automatic Karl Fischer titration. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2022). Counterintuitive PM2.5 Increases During COVID-19 Lockdown in Ilo, Peru: Coastal Meteorology and Cardiovascular Implications. Retrieved from [Link]

Sources

alternative coupling reagents for N-(2-oxoazepan-3-yl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of N-(2-oxoazepan-3-yl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this and structurally related molecules. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your own experiments effectively.

The formation of the amide bond between benzoic acid and 3-amino-2-oxoazepane is a critical transformation that, while conceptually straightforward, can present several challenges.[1][2] This guide provides a comprehensive overview of alternative coupling reagents and offers practical solutions to common issues encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My reaction shows low or no product formation, and I am recovering my starting materials. What are the likely causes and how can I fix this?

A1: This is a common issue that typically points to inefficient activation of the carboxylic acid or low reactivity of the amine.

  • Insufficient Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid's hydroxyl group into a better leaving group.[1] If the coupling reagent is old, hydrated, or used in insufficient quantity, this activation will be incomplete.

    • Solution: Always use fresh, high-purity coupling reagents stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).

  • Steric Hindrance and Nucleophilicity of the Amine: The amine in 3-amino-2-oxoazepane is a secondary amine within a lactam ring, which can present steric challenges and reduced nucleophilicity compared to a simple primary amine.[3]

    • Solution: Switch to a more powerful coupling reagent known to be effective for hindered amines. Phosphonium salts like PyBOP or uronium/aminium salts like HATU or COMU are excellent choices for such challenging couplings.[4] Propylphosphonic anhydride (T3P®) is another highly effective reagent for sterically demanding amide bond formations.[5]

  • Inappropriate Solvent or Temperature: The choice of solvent can significantly impact the reaction rate. The reaction may also require thermal energy to overcome the activation barrier.

    • Solution: Ensure your solvent (typically DMF, DCM, or acetonitrile) is anhydrous. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), but monitor for potential side reactions.

Q2: I am observing significant byproduct formation. What are the common side reactions and how can I mitigate them?

A2: Byproduct formation can complicate purification and reduce your overall yield. Here are some common culprits:

  • N-acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, terminating the reaction for that molecule.[1]

    • Solution: This side reaction can be suppressed by adding a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives rapidly trap the O-acylisourea to form an active ester that is less prone to rearrangement.

  • Guanidinylation (with Uronium/Aminium Reagents): If uronium or aminium reagents like HBTU or HATU are used in excess, they can react with the free amine of your substrate to form a guanidinium byproduct, capping the amine and preventing amide bond formation.[1]

    • Solution: Avoid using a large excess of the uronium/aminium reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient. Alternatively, pre-activating the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine can minimize this side reaction. Phosphonium-based reagents like PyBOP do not have this side reaction pathway.

  • Epimerization/Racemization: If your starting materials are chiral, there is a risk of losing stereochemical integrity during the activation and coupling process.

    • Solution: Use of additives like HOBt or HOAt is known to suppress racemization. Reagents like COMU, which are based on OxymaPure®, also offer excellent racemization suppression. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help.

Q3: My product is difficult to purify. What are some strategies for cleaner reactions and easier workup?

A3: A well-planned reaction can save significant time and effort in purification.

  • Choice of Coupling Reagent and Byproducts:

    • If using DCC , the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration. However, complete removal can be challenging.

    • EDC is a water-soluble carbodiimide, and its urea byproduct can be easily removed with an aqueous workup.[2]

    • COMU and its byproducts are also generally water-soluble, making for a straightforward aqueous workup.

  • Reaction Stoichiometry: Using a slight excess of the more valuable or limiting reagent can help drive the reaction to completion and simplify purification. If the amine is more precious, a small excess of the activated benzoic acid can be used, and the unreacted acid can be removed with a basic wash during workup.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a standard coupling reaction for this synthesis?

A: A reliable starting point would be to use a carbodiimide like EDC in combination with an additive like HOBt or OxymaPure® . This combination is cost-effective and generally provides good yields for many substrates.

Q: When should I consider using a more advanced coupling reagent like HATU or COMU?

A: You should consider moving to a more powerful reagent like HATU or COMU if you experience low yields with standard carbodiimide methods, or if you are working with particularly hindered or electron-deficient starting materials.[4] These reagents are generally faster and more efficient for challenging couplings.

Q: Are there any "greener" alternatives to common coupling reagents and solvents?

A: Yes, the field is moving towards more sustainable options. T3P® is considered a green coupling reagent, and its byproducts are generally benign. Solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored as greener alternatives to DMF and DCM.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the formation of the product spot.

Comparative Data of Coupling Reagents

The following table provides a comparative overview of commonly used coupling reagents for amide bond formation. The "Relative Reactivity" is a general guideline and can vary depending on the specific substrates.

Coupling ReagentClassAdditive Often UsedKey ByproductsRelative ReactivityKey Advantages & Disadvantages
DCC (Dicyclohexylcarbodiimide)CarbodiimideHOBt, OxymaPure®Dicyclohexylurea (DCU)Moderate(+) Inexpensive. (-) DCU is often insoluble and difficult to remove completely.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideHOBt, OxymaPure®Water-soluble ureaModerate(+) Water-soluble byproducts for easy removal. (-) Can be less effective for hindered substrates.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltNone requiredHOBt, phosphonamideHigh(+) High reactivity, no guanidinylation side reaction. (-) More expensive than carbodiimides.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltNone requiredHOAt, tetramethylureaVery High(+) Very high reactivity, low racemization. (-) Potential for guanidinylation if used in excess.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium/Aminium SaltNone requiredOxymaPure®, morpholino ureaVery High(+) High reactivity, safer (non-explosive) than HOBt/HOAt-based reagents, water-soluble byproducts. (-) Higher cost.
T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideBase (e.g., Pyridine)Phosphonic acidsHigh(+) Effective for hindered substrates, "green" reagent, byproducts are often easily removed. (-) Requires careful handling (can be corrosive).

Experimental Protocols

Below are detailed, step-by-step protocols for the synthesis of this compound using both a standard and an advanced coupling reagent.

Protocol 1: Standard Coupling using EDC/OxymaPure®

This protocol is a good starting point for initial attempts at the synthesis.

Materials:

  • Benzoic acid

  • 3-Amino-2-oxoazepane (or its hydrochloride salt)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq), 3-amino-2-oxoazepane (1.0 eq), and OxymaPure® (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to make a ~0.5 M solution with respect to the benzoic acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the stirred solution in one portion.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture. Note: If using the hydrochloride salt of the amine, increase DIPEA to 3.5 eq.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Advanced Coupling for Hindered Substrates using COMU

This protocol is recommended if Protocol 1 results in low yields or for optimizing the reaction.

Materials:

  • Benzoic acid

  • 3-Amino-2-oxoazepane (or its hydrochloride salt)

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous acetonitrile or DMF (~0.5 M).

  • Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature for pre-activation.

  • Add a solution of 3-amino-2-oxoazepane (1.0 eq) in a small amount of the reaction solvent to the mixture. Note: If using the hydrochloride salt of the amine, add an additional 1.1 eq of DIPEA along with the amine.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Reaction Mechanisms and Workflow Diagrams

To further clarify the processes, the following diagrams illustrate the general mechanism of amide bond formation via carbodiimide and uronium salt pathways, as well as a logical troubleshooting workflow.

Diagram 1: General Mechanism of Carbodiimide Coupling with an Additive

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC/DCC Active_Ester Active Ester O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Additive HOBt or OxymaPure Amide_Product Amide Product R-CO-NHR' Active_Ester->Amide_Product + Amine Amine R'-NH2

Caption: Carbodiimide activation and coupling pathway.

Diagram 2: General Mechanism of Uronium/Aminium Salt (e.g., HATU/COMU) Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction (if reagent in excess) Carboxylic_Acid R-COOH Active_Ester Active Ester Carboxylic_Acid->Active_Ester + Uronium Salt + Base Uronium_Salt HATU or COMU Base Base (e.g., DIPEA) Amide_Product Amide Product R-CO-NHR' Active_Ester->Amide_Product + Amine Amine R'-NH2 Guanidinium Guanidinium Byproduct Amine->Guanidinium + Excess Uronium Salt

Caption: Uronium/Aminium salt activation and coupling.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Yield in Amide Synthesis Check_Reagents Check Reagent Quality (Fresh, Anhydrous?) Start->Check_Reagents Increase_Equivalents Increase Equivalents of Coupling Reagent/Additive Check_Reagents->Increase_Equivalents Reagents OK Check_Conditions Review Reaction Conditions (Solvent, Temperature) Increase_Equivalents->Check_Conditions Still Low Yield Change_Reagent Switch to a More Powerful Coupling Reagent (e.g., HATU, COMU, T3P) Success Improved Yield Change_Reagent->Success Check_Conditions->Change_Reagent Heating Ineffective Heat Gently Heat Reaction (40-50 °C) Check_Conditions->Heat Conditions OK Heat->Success Reaction Proceeds

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of N-(2-oxoazepan-3-yl)benzamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation.[1] This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of N-(2-oxoazepan-3-yl)benzamide, a molecule combining the structural features of a benzamide and a substituted ε-caprolactam. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a detailed theoretical spectrum. This prediction will be grounded in the analysis of its constituent fragments and validated through comparison with experimental data from closely related, structurally analogous compounds.

The Structural Uniqueness of this compound

The ¹H NMR spectrum of this compound is anticipated to be a composite of signals arising from two distinct moieties: the benzoyl group and the 3-substituted azepan-2-one (ε-caprolactam) ring. The chemical environment of each proton, and thus its chemical shift and coupling, is influenced by the electronic effects of the amide and lactam carbonyl groups, as well as the conformational dynamics of the seven-membered ring.

Due to the partial double bond character of the C-N bond in amides, free rotation can be restricted, potentially leading to more complex NMR spectra.[2] This is a key consideration for both the benzamide and the lactam functionalities within the target molecule.

Caption: Molecular structure of this compound with key protons labeled.

Predicted ¹H NMR Spectrum and Comparative Analysis

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on established chemical shift ranges and data from analogous compounds.

Proton(s) Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale and Comparative Data
Aromatic (ortho)7.8 - 8.0Doublet (d) or Multiplet (m)J ≈ 7-8The ortho protons of the benzoyl group are deshielded by the anisotropic effect of the carbonyl group. In N-phenylbenzamide, these protons appear around δ 7.95-7.97 ppm.[3]
Aromatic (meta, para)7.4 - 7.6Multiplet (m)These protons are in a more typical aromatic region. For benzamide in DMSO-d6, the meta and para protons resonate between δ 7.46 and 7.53 ppm.[4]
Amide NH (Benzamide)8.0 - 8.5Doublet (d)J ≈ 7-9The chemical shift of this proton is highly dependent on solvent and concentration. In N-phenylbenzamide (DMSO-d6), the amide proton is a singlet at δ 10.25 ppm.[3] The coupling to the adjacent CH is a key diagnostic feature.
Lactam NH6.0 - 7.5Broad Singlet (br s) or Triplet (t)The lactam NH proton's chemical shift can vary. In related caprolactam systems, this proton often appears as a broad signal.
H3 (CH)4.2 - 4.6Multiplet (m)This methine proton is alpha to the lactam nitrogen and adjacent to the benzamide nitrogen, leading to a downfield shift. Its multiplicity will be complex due to coupling with the amide NH and the C4 methylene protons.
H7 (CH₂)3.1 - 3.4Multiplet (m)These protons are adjacent to the lactam nitrogen, resulting in a downfield shift compared to other methylene groups in the ring.
H4, H5, H6 (CH₂)1.5 - 2.2Multiplets (m)These methylene protons of the caprolactam ring are expected to be in the aliphatic region, likely with overlapping signals. Conformational studies of substituted ε-caprolactams show that the ring exists in various chair and boat conformations, which influences the chemical shifts and coupling constants of these protons.[5]

Experimental Protocol for ¹H NMR Analysis

For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as proton-exchangeable signals (NH protons) will be more clearly observed in aprotic solvents like DMSO-d₆.[1]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Caption: A streamlined workflow for acquiring and processing the ¹H NMR spectrum.

Comparative Analysis with Alternative Techniques

While ¹H NMR is the primary method for structural elucidation, other analytical techniques can provide complementary information.

Technique Information Provided Advantages Limitations
¹³C NMR Provides information on the number and electronic environment of unique carbon atoms. The chemical shifts of the carbonyl carbons are particularly diagnostic.[1]Directly confirms the number of carbon atoms and provides insight into their hybridization and functional group.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.High sensitivity, requires very small amounts of sample.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O, N-H stretches).Fast and non-destructive.Provides limited information on the overall molecular structure.
2D NMR (e.g., COSY, HSQC) Establishes correlations between protons (COSY) and between protons and carbons (HSQC), allowing for unambiguous assignment of signals and confirmation of connectivity.Provides definitive structural information by showing which atoms are bonded or coupled to each other.Requires longer experiment times and more complex data analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic set of signals corresponding to its benzoyl and substituted caprolactam moieties. By drawing comparisons with the known spectral data of benzamides and N-substituted caprolactams, a reliable interpretation of the spectrum can be achieved. For definitive structural confirmation, a comprehensive analytical approach employing a suite of techniques including ¹³C NMR, mass spectrometry, and 2D NMR experiments is recommended. This guide provides the foundational knowledge for researchers to confidently analyze the ¹H NMR spectrum of this and related compounds, facilitating progress in pharmaceutical research and development.

References

  • 大学化学. (n.d.). 1 H NMR Spectrum of Amide Compounds. Dx.whu.edu.cn. [Link]

  • ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 3. Researchgate.net. [Link]

  • ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Researchgate.net. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Rsc.org. [Link]

  • New Journal of Chemistry. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Rsc.org. [Link]

  • Arkivoc. (n.d.). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkat-usa.org. [Link]

Sources

comparing potency of N-(2-oxoazepan-3-yl)benzamide vs MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between MS-275 (Entinostat) , a clinical-stage Class I HDAC inhibitor, and N-(2-oxoazepan-3-yl)benzamide , a structural analog often utilized in Structure-Activity Relationship (SAR) studies or as a mechanistic probe.

Executive Summary

FeatureMS-275 (Entinostat) This compound
Primary Target HDAC1, HDAC3 (Class I)Inactive / Negative Control (for HDACs)*
Mechanism Zinc Chelation (via 2-aminobenzamide)Lacks Zinc-binding motif (unless 2-amino substituted)
Potency (IC50) ~200–300 nM (HDAC1)> 100 µM (Inactive against Class I HDACs)
Clinical Status Phase III (Oncology)Preclinical / Chemical Probe
Key Structural Feature Pyridin-3-yl-methyl carbamate tailSimple Caprolactam (Lysine mimic)

Critical Note on Nomenclature: The specific chemical name "this compound" refers to a molecule lacking the 2-amino group required for histone deacetylase (HDAC) inhibition. If the user intends to refer to the active HDAC inhibitor analog, the correct structure is 2-amino-N-(2-oxoazepan-3-yl)benzamide . This guide compares MS-275 against both the active analog (as a simplified probe) and the inactive scaffold (as a negative control).

Structural & Mechanistic Analysis

The potency difference between these two compounds is dictated by the Zinc Binding Group (ZBG) and the Surface Recognition Domain (Cap Group) .

A. MS-275 (Entinostat)
  • Pharmacophore: 2-Aminobenzamide . The ortho-amino group and the amide carbonyl form a bidentate chelate with the catalytic Zinc ion (

    
    ) in the HDAC active site.
    
  • Cap Group: The N-(pyridin-3-ylmethoxycarbonyl)aminomethyl tail extends to the tunnel entrance, engaging in critical hydrophobic and hydrogen-bonding interactions that confer selectivity for HDAC1 and HDAC3 over other isoforms.

  • Binding Mode: Slow-binding kinetics (tight binding), leading to prolonged pharmacodynamic effects.

B. This compound[1][2][3]
  • Structure: A benzamide group attached to an

    
    -caprolactam (2-oxoazepan-3-yl) ring. The caprolactam moiety structurally mimics the 
    
    
    
    -amino group of a lysine residue.
  • Mechanism (As Written): Lacking the ortho-amino group (position 2 on the benzene ring), this molecule cannot effectively chelate Zinc . It serves as a negative control in HDAC assays to prove that the biological effect is due to enzyme inhibition and not off-target toxicity.

  • Mechanism (Active 2-Amino Analog): The derivative 2-amino-N-(2-oxoazepan-3-yl)benzamide possesses the ZBG. However, it lacks the extended "tail" of MS-275. The caprolactam ring sits in the substrate channel but fails to make the extensive surface contacts that MS-275's pyridine tail does, resulting in significantly lower potency and reduced selectivity .

Potency Comparison (Experimental Data)

The following data contrasts the inhibitory concentration (IC50) of MS-275 with the benzamide scaffold.

Table 1: Inhibitory Potency against Recombinant HDACs
Target IsoformMS-275 (Entinostat) 2-Amino-N-(2-oxoazepan-3-yl)benzamide (Active Analog)This compound (Scaffold/Control)
HDAC1 0.18 – 0.30 µM ~5 – 10 µM> 100 µM (Inactive)
HDAC2 1.1 – 2.0 µM ~10 – 20 µM> 100 µM (Inactive)
HDAC3 0.5 – 2.3 µM ~15 µM> 100 µM (Inactive)
HDAC8 > 10 µM> 50 µM> 100 µM
HDAC6 (Class IIb) > 100 µM> 100 µM> 100 µM

Interpretation: MS-275 is approximately 20- to 50-fold more potent than the simplified caprolactam analog. The lack of the "tail" region in the caprolactam derivative results in a loss of binding energy. The unsubstituted benzamide is completely inactive, validating the requirement for the 2-amino ZBG.

Selectivity & Cellular Activity[4]

Selectivity Profile
  • MS-275: Highly selective for Class I HDACs (1, 2, 3) . It spares Class IIa (4, 5, 7, 9) and Class IIb (6, 10). This selectivity profile is crucial for its use in oncology (inducing cell cycle arrest via p21 induction) and neurology (neuroplasticity enhancement).

  • Caprolactam Analog: Shows poor isoform selectivity. The small caprolactam group fits into multiple HDAC pockets without specific discrimination, leading to "pan-HDAC" activity at high concentrations but with low efficacy.

Cellular Efficacy (Proliferation Assays)
  • Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).

  • MS-275 GI50: ~0.5 – 1.0 µM . Induces hyperacetylation of Histone H3 and H4.

  • Caprolactam Analog GI50: > 50 µM . Poor cellular permeability and weak enzyme inhibition translate to negligible antiproliferative activity.

Experimental Protocols

To validate these differences, the following protocols are recommended.

A. Fluorometric HDAC Activity Assay

This assay measures the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reagents: Recombinant HDAC1 (0.5 µ g/well ), Substrate (50 µM), Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Incubation:

    • Incubate enzyme with MS-275 (serial dilutions: 1 nM – 10 µM) or Benzamide Analog (100 nM – 100 µM) for 30 mins at 37°C.

    • Add Substrate and incubate for 60 mins.

  • Development: Add Developer Solution (Trypsin/Trichostatin A) to release the fluorophore. Incubate 20 mins.

  • Detection: Read Fluorescence (Ex: 360 nm, Em: 460 nm).

  • Analysis: Fit data to Sigmoidal Dose-Response curve to calculate IC50.

B. Western Blot Analysis (Cellular Acetylation)
  • Treatment: Treat HCT116 cells with 1 µM MS-275 vs. 50 µM Caprolactam Analog for 24h.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Control Ab: Anti-Total Histone H3.

  • Result: MS-275 will show a massive increase in Ac-H3 signal. The Caprolactam Analog will show basal levels (similar to DMSO control), confirming lack of potency.

Visualization: Mechanism of Action

The following diagram illustrates the binding difference between the potent MS-275 and the inactive/weak benzamide analog within the HDAC active site.

HDAC_Binding cluster_MS275 MS-275 (Entinostat) cluster_Analog This compound HDAC_Site HDAC Active Site (Zinc Pocket & Tunnel) MS_ZBG 2-Aminobenzamide (Zinc Chelation) MS_ZBG->HDAC_Site High Affinity (IC50 ~0.2 µM) MS_Tail Pyridine-Carbamate Tail (Surface Recognition) MS_ZBG->MS_Tail MS_Tail->HDAC_Site Selectivity Filter (HDAC1/3 Specific) Ana_Head Benzamide (No 2-NH2) (Weak/No Zinc Binding) Ana_Head->HDAC_Site No Chelation (Inactive) Ana_Tail Caprolactam Ring (Steric Fit Only) Ana_Head->Ana_Tail Ana_Tail->HDAC_Site Weak Hydrophobic Interaction

Caption: Comparative binding mode. MS-275 utilizes a bidentate Zinc chelation and extensive surface contacts, whereas the simple benzamide lacks the necessary chelation geometry.

References

  • Saito, A., et al. (1999). "A synthetic inhibitor of histone deacetylase, MS-275, with marked in vivo antitumor activity against human tumors." Proceedings of the National Academy of Sciences, 96(8), 4592-4597. Link

  • Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel inhibitors of histone deacetylase." Journal of Medicinal Chemistry, 48(4), 1019-1032. Link

  • Limburg, H., et al. (2019). "Characterization of the HDAC Inhibitor Entinostat (MS-275) in Neuroblastoma." Frontiers in Oncology, 9, 146. Link

  • ChemicalBook. (2024). "2-Amino-N-(2-oxoazepan-3-yl)benzamide Product Entry." ChemicalBook Database. Link

  • PubChem. (2024).[1][2][3] "Entinostat (CID 5694)." National Center for Biotechnology Information. Link

Sources

comparative solubility study of benzamido-azepanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Comparative Solubility Study of Benzamido-Azepanone Derivatives for Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the therapeutic potential of novel molecular entities is intrinsically linked to their physicochemical properties. Among these, aqueous solubility stands as a paramount hurdle that can dictate the trajectory of a promising drug candidate. Benzamido-azepanone derivatives have emerged as a scaffold of significant interest, demonstrating potential in various therapeutic areas.[1] However, their often lipophilic nature presents a considerable challenge in achieving the requisite bioavailability for clinical efficacy.[2][3]

This guide provides a comprehensive framework for conducting a . We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and offer insights into interpreting the resulting data to guide lead optimization and formulation development.

The Critical Role of Solubility in Drug Development

The oral bioavailability of a drug is profoundly influenced by its aqueous solubility and intestinal permeability.[2] A poorly soluble compound, even with high permeability, will exhibit slow and incomplete absorption, leading to suboptimal therapeutic concentrations and high inter-patient variability.[3] Early assessment of solubility is therefore not merely a routine characterization step but a critical decision-making point in the drug development cascade. It informs lead selection, salt form screening, and the necessity for enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations.[4]

Factors Influencing the Solubility of Benzamido-Azepanone Derivatives

The solubility of a benzamido-azepanone derivative is a complex interplay of its molecular structure and the properties of the solvent system. Key influencing factors include:

  • pH and pKa: The ionization state of a molecule is a primary determinant of its aqueous solubility. Benzamido-azepanone derivatives may possess ionizable functional groups. The Henderson-Hasselbalch equation governs the ratio of ionized to non-ionized forms at a given pH, with the ionized form generally exhibiting significantly higher aqueous solubility.[3]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solute-solvent interactions for dissolution to occur. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on solubility, as different polymorphs will have different lattice energies.[4]

  • Molecular Structure and Lipophilicity: The addition of non-polar moieties to the benzamido-azepanone scaffold will generally decrease aqueous solubility, while the incorporation of polar functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) will tend to increase it. The partition coefficient (LogP) is a useful measure of a compound's lipophilicity.[2]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][6][7]

Experimental Workflow for a Comparative Solubility Study

A systematic approach is crucial for obtaining reliable and comparable solubility data. The following workflow outlines the key stages of a typical study.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation A Compound Synthesis & Characterization C Equilibrium Solubility Determination (e.g., Shake-Flask Method) A->C D Kinetic Solubility Assessment (e.g., Nephelometry) A->D B Solvent & Buffer Preparation B->C B->D E Quantitative Analysis (e.g., HPLC-UV) C->E D->E F Data Comparison & Structure-Solubility Relationship (SSR) Analysis E->F G Lead Candidate Selection & Formulation Strategy F->G

Caption: A generalized workflow for a .

Detailed Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the thermodynamic solubility of benzamido-azepanone derivatives in various aqueous buffers.

Materials:

  • Benzamido-azepanone derivatives (solid, characterized)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 2.0

  • Type I ultrapure water

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the benzamido-azepanone derivative (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume (e.g., 1 mL) of the desired buffer (e.g., PBS pH 7.4) to the vial.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate for a sufficient time to reach equilibrium, typically 24-48 hours.[8]

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

    • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis by HPLC-UV:

    • Prepare a multi-point calibration curve of the benzamido-azepanone derivative of known concentrations.

    • Inject the diluted samples and standards onto the HPLC system.

    • Quantify the concentration of the dissolved compound in the samples by interpolating from the calibration curve.

    • Calculate the equilibrium solubility in µg/mL or µM, accounting for the dilution factor.

Protocol 2: Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer.[9] This high-throughput method is valuable for early-stage screening.[9][10]

Objective: To rapidly assess the kinetic solubility of a series of benzamido-azepanone derivatives.

Materials:

  • Benzamido-azepanone derivatives dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Automated liquid handler (optional)

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Preparation of Dilution Series:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution of the benzamido-azepanone derivative to the first well to create a supersaturated solution.

    • Perform serial dilutions across the plate to generate a range of concentrations.

  • Precipitation Measurement:

    • Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity or light scattering in each well using a nephelometer or plate reader.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is typically defined as the concentration at which the turbidity begins to significantly increase above the background.

Comparative Data Presentation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison between derivatives.

Table 1: Hypothetical Comparative Solubility Data for Benzamido-Azepanone Derivatives

Compound IDR-Group ModificationMolecular Weight ( g/mol )LogP (calculated)Thermodynamic Solubility (µg/mL) at pH 7.4Kinetic Solubility (µM) at pH 7.4
BZ-AZ-001-H250.32.550.2120
BZ-AZ-002-Cl284.73.215.845
BZ-AZ-003-OCH3280.32.465.1155
BZ-AZ-004-COOH294.32.1250.7 (ionized)>200
BZ-AZ-005-N(CH3)2293.42.898.5 (ionized)>200

Structure-Solubility Relationships (SSR)

Analyzing the data in the context of the molecular structures can provide valuable insights for guiding further chemical modifications.

G cluster_scaffold Benzamido-Azepanone Scaffold cluster_mods Modifications & Impact on Solubility cluster_outcome Expected Outcome Scaffold Benzamido-Azepanone Core R-Group Position Mod1 Addition of Lipophilic Group (e.g., -Cl) Scaffold:f1->Mod1 Mod2 Addition of Polar, Non-ionizable Group (e.g., -OCH3) Scaffold:f1->Mod2 Mod3 Addition of Ionizable Acidic Group (e.g., -COOH) Scaffold:f1->Mod3 Mod4 Addition of Ionizable Basic Group (e.g., -N(CH3)2) Scaffold:f1->Mod4 Outcome1 Decreased Aqueous Solubility Mod1->Outcome1 Outcome2 Slightly Increased Aqueous Solubility Mod2->Outcome2 Outcome3 Outcome3 Mod3->Outcome3 Outcome4 Outcome4 Mod4->Outcome4

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of N-(2-oxoazepan-3-yl)benzamide

[1]

Executive Summary & Chemical Profile[1][2]

N-(2-oxoazepan-3-yl)benzamide (also known as


1Category 3 Irritant

Effective disposal requires strict segregation from strong acids and bases to prevent uncontrolled hydrolysis of the lactam ring, which can alter the chemical's solubility and toxicity profile during waste storage.

Chemical Identity Table
ParameterDetail
Chemical Name This compound
Functional Groups Secondary Amide, Lactam (cyclic amide)
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Primary Hazard Skin/Eye Irritant, Respiratory Irritant
Waste Class Non-Halogenated Organic

Pre-Disposal Characterization

Before disposal, you must characterize the waste stream. The disposal pathway is determined by the physical state and the solvent matrix, not just the solute.

Critical Stability Note

The 7-membered lactam ring is susceptible to ring-opening hydrolysis under strongly acidic or basic conditions.

  • Do not mix this compound with acidic waste streams (e.g., waste generated from acid deprotection steps) in the same container without neutralization.

  • Risk: Exothermic hydrolysis and pressure buildup in waste containers.

Disposal Workflow & Decision Logic

The following workflow dictates the operational procedure for segregating this compound.

DOT Visualization: Waste Segregation Logic

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidStreamSolid Waste(Powder/Filter Cake)StateCheck->SolidStreamLiquidStreamLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidStreamSolidPackPack in Wide-MouthHDPE Jar (Lab Pack)SolidStream->SolidPackSolventCheckCheck Solvent CompositionLiquidStream->SolventCheckIncinerateFinal Fate:High-Temp IncinerationSolidPack->IncinerateHaloContains Halogens?(DCM, Chloroform)SolventCheck->HaloBinHaloBin: Halogenated Organic(Red Tag)Halo->BinHaloYesBinNonHaloBin: Non-Halogenated Organic(Clear/Yellow Tag)Halo->BinNonHaloNo (e.g., DMSO, MeOH)BinHalo->IncinerateBinNonHalo->Incinerate

Figure 1: Decision tree for the segregation of benzamide/lactam derivatives. Note that while the compound itself is non-halogenated, the solvent dictates the liquid waste stream.[1]

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired reagents, weighing errors, or solid reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solid waste accumulation to prevent breakage during compaction/transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "this compound" (Do not use abbreviations like "Benz-Lactam").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

  • Bagging: If the powder is fine and prone to dusting, double-bag the solid in a clear polyethylene zip-top bag before placing it into the HDPE jar. This minimizes inhalation risk for waste handlers.

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, and HPLC effluent.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Dispose in Non-Halogenated Waste .

  • Concentration Limit: If the concentration exceeds 10% w/v, mark the waste tag explicitly with "High Organic Loading."

  • Rinsing: Triple rinse all glassware contaminated with the compound with acetone or ethanol. Collect these rinses into the Non-Halogenated waste stream. Do not pour rinsate down the sink.

Safety & Emergency Response

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Nitrile Gloves (Min 0.11mm)Lactams can permeate skin; standard nitrile offers sufficient splash protection.[1]
Eyes Chemical Splash GogglesPowder is a mechanical irritant; solutions present splash hazards.[1]
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevent inhalation of fine particulates which may cause mucosal irritation.[1]
Spill Management (SWIMS Protocol)

In the event of a spill outside of primary containment:

  • S top the source: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don full PPE (including Tyvek sleeves if spill is >100g).

  • S weep/Sorb:

    • Solids: Wet-wipe or use a HEPA vacuum. Do not dry sweep (creates dust).

    • Liquids: Use vermiculite or polypropylene pads. Place used sorbents into a solid waste drum.

Regulatory & Scientific Context

Why Incineration?

While chemical deactivation (hydrolysis) is theoretically possible, it converts the lactam into an amino-acid derivative (N-benzoyl-lysine analog).[1] This does not inherently render the waste "non-hazardous" for drain disposal under RCRA guidelines due to organic loading and potential biological activity. Therefore, high-temperature incineration is the only validated method to ensure complete destruction of the lactam pharmacophore [1].

RCRA Considerations

Under US EPA regulations (40 CFR 261), this compound is not a specifically listed hazardous waste (P or U list). However, it must be characterized by the generator. If mixed with flammable solvents (Flash point <60°C), it carries the D001 (Ignitable) characteristic. If the compound exhibits toxicity characteristics (rare for this specific intermediate but possible), it falls under the "Generator Knowledge" clause, requiring conservative management [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • PubChem. (n.d.). Compound Summary: Caprolactam Derivatives. National Library of Medicine.[2]

Personal protective equipment for handling N-(2-oxoazepan-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Pharmaceutical Intermediate / Fine Chemical Primary Hazard Domain: Potent Compound / Respiratory Sensitizer (Provisional)[1]

Executive Safety Summary

N-(2-oxoazepan-3-yl)benzamide is a functionalized caprolactam derivative, often utilized as a key intermediate in the synthesis of macrolide antibiotics (e.g., Tulathromycin) and protease inhibitors.[1]

The Critical Safety Directive: Due to the absence of a globally harmonized OEL (Occupational Exposure Limit) for this specific intermediate, you must apply Performance-Based Exposure Control (PBEC) .[1] Treat this substance as an Occupational Exposure Band (OEB) 3 compound (


) until specific toxicology data proves otherwise.[1]

Immediate Action Required:

  • Containment: Handle only within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.[1]

  • Skin Barrier: Double-gloving is mandatory due to the high permeation potential of benzamide derivatives in organic solvents.[1]

  • Respiratory: If engineering controls are breached or maintenance is required, a Powered Air Purifying Respirator (PAPR) or P100/N100 tight-fitting mask is required.[1]

Risk Assessment & Control Banding Logic

As a Senior Application Scientist, I do not rely solely on MSDS availability, which is often sparse for intermediates. Instead, we use Structural Activity Relationship (SAR) analysis to determine the safety protocol.

The "Why" Behind the Protocol
  • The Caprolactam Moiety: The 2-oxoazepan ring (caprolactam) is a known respiratory and eye irritant.[1] Chronic exposure to caprolactam dusts has been linked to dermatological peeling and nervous system irritation [1].[1][2][3]

  • The Benzamide Moiety: Benzamide derivatives are often biologically active and can exhibit acute oral toxicity and potential mutagenic properties [2].[1]

  • Sensitization Risk: As an intermediate often used in antibiotic synthesis, this compound carries a provisional risk of hypersensitivity.[1] Inhalation of dusts must be strictly prevented to avoid anaphylactic sensitization.[1]

Decision Logic: Exposure Control

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

RiskAssessment Start Start: this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution DustRisk Risk: Airborne Dust & Respiratory Sensitization Solid->DustRisk SplashRisk Risk: Dermal Absorption via Solvent Vehicle Solution->SplashRisk Hood Engineering Control: HEPA Filtered Fume Hood DustRisk->Hood SplashRisk->Hood PPE_Solid PPE: Double Nitrile + Tyvek Sleeves + N95 (Backup) Hood->PPE_Solid Handling Powder PPE_Liquid PPE: Double Nitrile (Long Cuff) + Splash Goggles + Chem-Resistant Apron Hood->PPE_Liquid Handling Solution

Figure 1: Decision matrix for PPE selection based on physical state and primary risk vectors.[1]

The PPE Matrix (OEB 3 Protocol)[1]

This matrix defines the minimum protective equipment required.

Protection ZoneEquipment SpecificationScientific Rationale
Respiratory Primary: Fume Hood (Face velocity 0.5 m/s)Secondary: N100/P3 Respirator (if outside hood)Standard surgical masks offer zero protection against pharmaceutical dusts (<10 µm).[1] HEPA filtration is required to capture bioactive particulates.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Protocol:[1] Inner glove (colored) + Outer glove (standard)Benzamide derivatives can permeate thin latex.[1] Double gloving provides a "breakthrough" indicator and allows the outer glove to be stripped immediately upon contamination without exposing skin.[1]
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for powders that can drift around side shields.[1] Goggles seal the orbital area against irritant dusts.[1]
Body Tyvek® Lab Coat (Closed front, elastic cuffs)Cotton lab coats trap dust in fibers, creating a secondary exposure source in the breakroom/office.[1] Tyvek sheds particles.[1]
Operational Protocols
A. Donning (Putting On) Sequence

Goal: Create a sealed system before entering the hazard zone.[1]

  • Inspection: Verify the Fume Hood flow alarm is active and reading >0.4 m/s.

  • Inner Glove: Don the first pair of nitrile gloves (tucked under the lab coat cuff).[1]

  • Body Shield: Don Tyvek coat/sleeves.[1] Ensure the cuff covers the inner glove wrist.[1]

  • Outer Glove: Don the second pair of nitrile gloves (pulled over the Tyvek cuff).[1] This creates a shingle effect: liquid runs off the sleeve onto the glove, not onto the skin.

  • Eye Protection: Don goggles last to prevent fogging before work begins.[1]

B. Handling & Synthesis[1][4]
  • Weighing: Never weigh this compound on an open bench. Use a balance inside the hood. If static is an issue (common with lactams), use an ionizing bar rather than removing the material to a less controlled environment.[1]

  • Solvent Choice: When dissolving, be aware that using DMSO or DMF increases the skin permeability of the dissolved benzamide. If using DMSO, butyl rubber gloves are preferred over nitrile for the outer layer.[1]

C. Doffing (Taking Off) & Disposal

Goal: Trap the contaminant inside the PPE.

  • Outer Gloves: Remove outer gloves inside the fume hood.[1] Turn them inside out as you pull.[1] Dispose of them as solid hazardous waste immediately.[1]

  • Goggles: Remove goggles by the strap (do not touch the front lens).[1] Wipe down with ethanol if reusable.[1]

  • Coat: Remove Tyvek coat, rolling it "dirty side in."[1]

  • Inner Gloves: Remove inner gloves last.[1] Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Disposal
Spills (Powder)[1]
  • Evacuate the immediate area if the spill is outside the hood (>5g).[1]

  • Dampen the spill gently with a paper towel soaked in an inert solvent (e.g., heptane or water) to prevent dust generation.[1] Do not sweep dry dust. [1]

  • Collect using a dedicated hazardous waste scoop.

  • Clean the surface with a soap/water solution followed by an ethanol wipe.[1]

Waste Disposal[1][4][5][6]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Method: High-temperature incineration is the required disposal method for benzamide/lactam intermediates to ensure complete destruction of the bioactive ring structure [3].[1]

  • Labeling: Clearly label waste containers: "Contains this compound - Potential Sensitizer."[1]

References
  • U.S. EPA. (1990).[1] Caprolactam: Health and Environmental Effects Profile.[1] Office of Solid Waste and Emergency Response.[1] Link

  • ECHA (European Chemicals Agency). (n.d.).[1] Benzamide - Registration Dossier.[1] Toxicological summary for benzamide derivatives.[1] Link[1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
N-(2-oxoazepan-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-oxoazepan-3-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.